CEP-37440
説明
ALK-FAK Inhibitor this compound is an orally available dual kinase inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK) and focal adhesion kinase (FAK), with potential antineoplastic activity. Upon administration, ALK-FAK inhibitor this compound selectively binds to and inhibits ALK kinase and FAK kinase. The inhibition leads to disruption of ALK- and FAK-mediated signal transduction pathways and eventually inhibits tumor cell growth in ALK- and FAK-overexpressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development; its dysregulation and gene rearrangements are associated with a variety of tumors. The cytoplasmic tyrosine kinase FAK, a signal transducer for integrins, is upregulated and constitutively activated in various tumor types; it plays a key role in tumor cell migration, proliferation, survival, and tumor angiogenesis.
特性
IUPAC Name |
2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38ClN7O3/c1-32-29(40)23-7-3-4-9-25(23)34-28-24(31)19-33-30(36-28)35-26-11-10-20-18-21(6-5-8-22(20)27(26)41-2)38-14-12-37(13-15-38)16-17-39/h3-4,7,9-11,19,21,39H,5-6,8,12-18H2,1-2H3,(H,32,40)(H2,33,34,35,36)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSHRERPHLTPEE-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(C[C@H](CCC4)N5CCN(CC5)CCO)C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025939 | |
| Record name | 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391712-60-9 | |
| Record name | CEP-37440 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391712609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEP-37440 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEP-37440 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3MNS8782H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CEP-37440: A Dual Inhibitor of FAK and ALK for Oncological Applications
An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of CEP-37440, a potent, orally available small molecule inhibitor targeting both Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] This dual inhibitory activity positions this compound as a promising therapeutic agent in oncology, particularly for tumors where FAK and/or ALK signaling pathways are dysregulated.[2][3]
Core Mechanism: Dual Kinase Inhibition
This compound functions as an ATP-competitive inhibitor, selectively binding to the kinase domains of both FAK and ALK.[4] This binding prevents the transfer of phosphate from ATP to their respective substrate proteins, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation, survival, migration, and invasion.
Inhibition of Focal Adhesion Kinase (FAK)
FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Its overexpression and constitutive activation are hallmarks of numerous invasive solid tumors and are associated with metastasis. This compound effectively inhibits FAK by preventing its autophosphorylation at Tyrosine 397 (Tyr 397), a critical step for its activation and the recruitment of other signaling proteins. By blocking FAK signaling, this compound disrupts key cellular processes involved in tumor progression, including cell adhesion, migration, and proliferation.
Inhibition of Anaplastic Lymphoma Kinase (ALK)
ALK is a receptor tyrosine kinase belonging to the insulin receptor superfamily. Genetic alterations, such as chromosomal rearrangements and mutations leading to its constitutive activation, are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma. This compound's inhibition of ALK blocks these aberrant growth signals, leading to the induction of apoptosis and suppression of tumor growth in ALK-dependent cancers.
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of this compound has been quantified in various enzymatic and cellular assays. The following tables summarize the key potency data.
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| FAK | Enzymatic | 2.3 | |
| FAK1 | Enzymatic | 2.0 | |
| ALK | Enzymatic | 3.5 | |
| ALK | Enzymatic | 3.1 |
Table 1: Enzymatic Inhibition of FAK and ALK by this compound.
| Target Kinase | Cellular Assay | IC50 (nM) | Reference |
| FAK1 | Cellular Inhibition | 80 | |
| ALK | Cellular Inhibition | 22 | |
| ALK | Cellular (in 75% human plasma) | 120 |
Table 2: Cellular Inhibitory Potency of this compound.
Signaling Pathway Inhibition
The dual inhibition of FAK and ALK by this compound disrupts critical oncogenic signaling pathways.
Preclinical Efficacy
In vitro studies have demonstrated that this compound effectively reduces the proliferation of various cancer cell lines, particularly those with high levels of activated FAK or ALK. For instance, in inflammatory breast cancer (IBC) cell lines, this compound decreased cell proliferation by inhibiting the autophosphorylation of FAK at Tyr 397. The compound has also been shown to induce apoptosis in a dose-dependent manner in susceptible cell lines.
In vivo studies using xenograft models have corroborated these findings. Oral administration of this compound resulted in significant tumor growth inhibition in a dose-dependent manner. Notably, in a breast cancer xenograft model, this compound treatment not only reduced primary tumor growth but also inhibited the development of spontaneous brain metastases.
| Xenograft Model | Cell Line | Dose | Tumor Growth Inhibition (TGI) | Reference |
| Breast Cancer | SUM190 | 55 mg/kg (bid) | 79.7% | |
| Breast Cancer | FC-IBC02 | 55 mg/kg (bid) | 33% | |
| Breast Cancer | SUM149 | 55 mg/kg (bid) | 23% |
Table 3: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FAK and ALK enzymes.
Methodology:
-
Recombinant FAK and ALK kinase domains are incubated in a reaction buffer containing ATP and a specific peptide substrate.
-
This compound is added in a series of dilutions to determine its effect on kinase activity.
-
The reaction is initiated and allowed to proceed for a specified time at a controlled temperature.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay (MTS Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cancer cells (e.g., inflammatory breast cancer cell lines FC-IBC02, SUM190) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 72-192 hours).
-
Following treatment, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.
-
The plates are incubated to allow for the conversion of MTS to a soluble formazan product by metabolically active cells.
-
The absorbance of the formazan product is measured at 490 nm using a plate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and dose-response curves are generated to determine the concentration that inhibits proliferation by 50% (GI50).
Western Blotting for Phospho-FAK
Objective: To confirm the inhibition of FAK autophosphorylation in cells treated with this compound.
Methodology:
-
Cancer cells are treated with this compound (e.g., 1000 nM) for various time points (e.g., 0, 48, 72, 96, 120 hours).
-
Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phospho-FAK (Tyr 397) and total FAK.
-
Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified to determine the ratio of phosphorylated FAK to total FAK.
Conclusion
This compound is a potent dual inhibitor of FAK and ALK with a well-defined mechanism of action. Its ability to simultaneously block two key oncogenic signaling pathways provides a strong rationale for its clinical development. The preclinical data demonstrate significant anti-proliferative and anti-metastatic activity in relevant cancer models. Further clinical investigation is warranted to establish its therapeutic potential in patients with tumors characterized by FAK overexpression and/or ALK dysregulation.
References
- 1. This compound | C30H38ClN7O3 | CID 71721648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
CEP-37440: A Technical Guide to a Dual FAK/ALK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-37440 is a potent, orally available small molecule that functions as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Dysregulation of both FAK and ALK signaling pathways is implicated in the progression of various cancers, making a dual inhibitor an attractive therapeutic strategy.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy, pharmacokinetic profile, and detailed experimental methodologies.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are correlated with increased malignancy and invasiveness in numerous tumor types. Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its genetic rearrangements and mutations lead to the expression of oncogenic fusion proteins that drive several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.
This compound was developed to simultaneously target these two key oncogenic drivers. This document serves as a comprehensive resource for researchers and drug development professionals working with or interested in this compound.
Chemical and Physical Properties
This compound is an orally bioavailable small molecule.
| Property | Value | Reference |
| Chemical Formula | C30H38ClN7O3 | |
| Molecular Weight | 580.1 g/mol | |
| CAS Number | 1391712-60-9 | |
| Synonyms | ALK-FAK inhibitor this compound |
Mechanism of Action
This compound is a reversible, ATP-competitive inhibitor of both FAK and ALK. Its primary mechanism involves binding to the kinase domain of these proteins, thereby blocking their catalytic activity. A key downstream effect of this compound is the inhibition of FAK autophosphorylation at tyrosine 397 (Tyr397). This phosphorylation event is a critical step in FAK activation, creating a docking site for Src family kinases and initiating downstream signaling cascades. By preventing this, this compound effectively disrupts FAK-mediated signaling. Similarly, it inhibits the kinase activity of ALK, leading to the disruption of ALK-mediated signal transduction pathways.
FAK Signaling Pathway
ALK Signaling Pathway
Quantitative Data Summary
In Vitro Inhibitory Activity
| Target | Assay Type | IC50 / Ki | Cell Line / Condition | Reference |
| FAK | Kinase Assay | IC50: 2.3 nM | - | |
| ALK | Kinase Assay | IC50: 3.5 nM | - | |
| FAK | Kinase Assay | Ki: 2.3 nM | ATP-competitive | |
| ALK | Kinase Assay | Ki: 120 nM | ATP-competitive | |
| ALK | Cellular Assay | IC50: 120 nM | 75% human plasma |
In Vitro Cellular Proliferation
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| FC-IBC02 | Inflammatory Breast Cancer | 300 nM | Decreased proliferation | |
| FC-IBC02 | Inflammatory Breast Cancer | 1000 nM | Complete inhibition of proliferation | |
| SUM190 | Inflammatory Breast Cancer | 1000 nM | 50% decrease in proliferation | |
| KPL4 | Breast Cancer | Not specified | Decreased proliferation | |
| MDA-IBC03 | Inflammatory Breast Cancer | High concentration | Inhibition of proliferation | |
| SUM149 | Inflammatory Breast Cancer | High concentration | Slight response |
In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose | Treatment Duration | Tumor Growth Inhibition (TGI) | Effect on Metastasis | Reference |
| SUM190 | Inflammatory Breast Cancer | 55 mg/kg bid | 7 weeks | 79.7% | Not specified | |
| FC-IBC02 | Inflammatory Breast Cancer | 55 mg/kg bid | 7 weeks | 33% | Prevented brain metastasis | |
| SUM149 | Inflammatory Breast Cancer | 55 mg/kg bid | 7 weeks | 23% | Not specified | |
| Sup-M2 | Anaplastic Large Cell Lymphoma | 3-55 mg/kg (b.i.d and q.d.) | 12 days | Dose-dependent inhibition | Not specified | |
| CWR22 | Prostate Cancer | 55 mg/kg (p.o, once) | 24 hours | Inhibition of FAK phosphorylation | Not specified |
Pharmacokinetic Parameters
| Species | Administration | Dose (mg/kg) | Key Findings | Reference |
| CD-1 Mouse | p.o and i.v. | 1-10 | Good pharmacokinetic parameters | |
| Sprague-Dawley Rat | p.o and i.v. | 1-10 | Good pharmacokinetic parameters | |
| Cynomolgus Monkey | Not specified | Not specified | Acceptable oral bioavailability |
Experimental Protocols
FAK/ALK Kinase Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against FAK and ALK kinases.
Materials:
-
Recombinant FAK or ALK enzyme
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for FAK)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT for FAK)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate kinase buffer.
-
In a microplate, add the kinase, substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.
-
Plot the kinase activity against the concentration of this compound to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24-192 hours).
-
Add 10 µL of MTT stock solution to each well and incubate at 37°C for 3-4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for Phospho-FAK (Tyr397)
This protocol is for detecting the phosphorylation status of FAK at Tyr397 in response to this compound treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against p-FAK (Tyr397)
-
Primary antibody against total FAK
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a breast cancer xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line (e.g., SUM190, FC-IBC02)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 55 mg/kg, twice daily).
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-FAK).
Conclusion
This compound is a promising dual inhibitor of FAK and ALK with potent anti-proliferative and anti-tumor activity demonstrated in preclinical models. Its ability to target two distinct oncogenic pathways provides a strong rationale for its further investigation as a cancer therapeutic. This technical guide provides a foundational understanding of this compound and detailed methodologies to facilitate its study in a research setting. The provided data and protocols can serve as a valuable resource for scientists and clinicians working towards the development of novel cancer therapies.
References
CEP-37440 Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-37440 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] This dual inhibitory activity positions this compound as a compelling candidate for therapeutic intervention in various cancers where FAK and/or ALK signaling pathways are dysregulated. This technical guide provides an in-depth analysis of the this compound signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to support further research and drug development efforts.
Introduction to this compound
This compound selectively binds to and inhibits the kinase activity of both FAK and ALK, leading to the disruption of their downstream signaling cascades.[2] The cytoplasmic tyrosine kinase FAK is a critical mediator of signals from integrins and growth factor receptors, playing a pivotal role in cell proliferation, survival, migration, and angiogenesis.[2] Dysregulation of FAK is a common feature in many solid tumors. ALK, a receptor tyrosine kinase, is crucial for neuronal development, and its genetic alterations are associated with various cancers. The dual inhibition of FAK and ALK by this compound offers a synergistic approach to anticancer therapy.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and its inhibitory activity against FAK and ALK kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| FAK | Enzymatic | 2.3[1] |
| ALK | Enzymatic | 3.5 |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | IC50 | 131 |
| FC-IBC02 | Inflammatory Breast Cancer | GI50 | 91 |
| SUM190 | Inflammatory Breast Cancer | GI50 | 900 |
| KPL4 | Breast Cancer | GI50 | 890 |
| MDA-IBC03 | Inflammatory Breast Cancer | GI50 | >3000 |
| SUM149 | Inflammatory Breast Cancer | GI50 | >3000 |
| MDA-MB-231 | Triple-Negative Breast Cancer | GI50 | ~2000 |
| MDA-MB-468 | Triple-Negative Breast Cancer | GI50 | ~2000 |
Table 3: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) |
| SUM190 | 55 mg/kg bid | 79.7% |
| FC-IBC02 | 55 mg/kg bid | 33% |
| SUM149 | 55 mg/kg bid | 23% |
Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the FAK and ALK signaling pathways, which in turn modulates downstream cellular processes critical for cancer progression.
FAK Signaling Pathway Inhibition
FAK is a key regulator of cell adhesion, migration, and survival. Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Tyr397), creating a binding site for Src family kinases. This complex then phosphorylates other downstream targets, activating pathways such as PI3K/AKT and MAPK/ERK. This compound directly inhibits the autophosphorylation of FAK at Tyr397, thereby blocking the initiation of this signaling cascade.
Caption: this compound inhibits FAK autophosphorylation, blocking downstream signaling.
ALK Signaling Pathway Inhibition
In cancers with ALK genetic alterations (e.g., fusions, mutations), ALK becomes constitutively active, driving oncogenic signaling through pathways including PI3K/AKT and MAPK/ERK. This compound inhibits the kinase activity of ALK, leading to a reduction in the phosphorylation of its downstream effectors and subsequent suppression of tumor growth.
Caption: this compound inhibits constitutively active ALK, suppressing pro-tumorigenic signaling.
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted for determining the GI50 of this compound in adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., FC-IBC02, SUM190)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader (490 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for determining cell viability using the MTS assay.
Western Blot Analysis of FAK Phosphorylation
This protocol details the detection of phosphorylated FAK (pFAK) in cell lysates following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-pFAK Tyr397, anti-total FAK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-pFAK Tyr397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total FAK for loading control.
-
Quantify band intensities using densitometry software.
Caption: Workflow for Western blot analysis of protein phosphorylation.
In Vivo Breast Cancer Xenograft Study
This protocol describes the establishment of orthotopic breast cancer xenografts in SCID mice and the evaluation of this compound efficacy.
Materials:
-
Inflammatory breast cancer cell lines (e.g., FC-IBC02, SUM190, SUM149)
-
Female SCID mice (6-8 weeks old)
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers
-
Anesthesia
Procedure:
-
Harvest cancer cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 2.5 x 10^7 cells/mL.
-
Anesthetize the mice and inject 100 µL of the cell suspension (2.5 x 10^6 cells) into the fourth inguinal mammary fat pad.
-
Monitor the mice for tumor growth by palpation and caliper measurements (Tumor Volume = (length x width^2)/2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 55 mg/kg, twice daily) or vehicle control via oral gavage.
-
Continue treatment for a specified period (e.g., 7 weeks).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Examine organs (e.g., lungs, brain) for metastases.
Caption: Workflow for in vivo breast cancer xenograft study.
Conclusion
This compound is a promising dual inhibitor of FAK and ALK with demonstrated preclinical activity in various cancer models. This guide provides a comprehensive overview of its mechanism of action, quantitative efficacy, and detailed experimental protocols to facilitate further investigation into its therapeutic potential. The provided diagrams offer a clear visual representation of the signaling pathways affected by this compound, aiding in the conceptual understanding of its anti-cancer effects. Continued research into the nuanced effects of this compound on these and other signaling pathways will be crucial for its clinical development and potential application in precision oncology.
References
FAK/ALK Signaling Pathways in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy is increasingly defined by precision medicine, targeting the specific molecular aberrations that drive tumor growth and survival. Among the most critical targets are protein tyrosine kinases, enzymes that play a central role in cellular signaling. This guide focuses on two such kinases: Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). FAK, a non-receptor tyrosine kinase, is a key mediator of signals from the extracellular matrix and growth factors, regulating processes vital to metastasis such as cell adhesion, migration, and survival.[1][2] ALK, a receptor tyrosine kinase, is a potent oncogenic driver in several malignancies when activated by chromosomal rearrangements, mutations, or amplification.[3][4]
Both FAK and ALK signaling pathways converge on similar downstream effectors, including the PI3K/Akt and MAPK/ERK pathways, making them compelling targets for therapeutic intervention.[5] Overexpression and hyperactivity of FAK are common in advanced-stage solid cancers, correlating with poor prognosis. Similarly, ALK alterations define a distinct molecular subset of cancers, most notably in non-small cell lung cancer (NSCLC), where ALK inhibitors have produced dramatic clinical responses.
This technical guide provides a comprehensive overview of the core signaling mechanisms of FAK and ALK, their roles in oncogenesis, strategies for their therapeutic inhibition, and the challenges posed by drug resistance. It is intended to serve as a detailed resource, incorporating quantitative data, key experimental protocols, and detailed pathway visualizations to support ongoing research and drug development efforts in oncology.
Section 1: The Focal Adhesion Kinase (FAK) Signaling Pathway
Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a 125 kDa non-receptor tyrosine kinase that localizes to focal adhesions—the sites where cells connect to the extracellular matrix (ECM). It functions as both a kinase and a scaffold, integrating signals from integrins and growth factor receptors to control fundamental cellular processes.
FAK Structure and Activation
The FAK protein consists of an N-terminal FERM (Band 4.1, Ezrin, Radixin, Moesin) domain, a central kinase domain, proline-rich regions, and a C-terminal Focal Adhesion Targeting (FAT) domain. In its inactive state, the FERM domain binds to the kinase domain, causing autoinhibition.
Activation is initiated by various upstream signals:
-
Integrin Clustering: Engagement of integrins with ECM components relieves the autoinhibitory interaction, leading to FAK autophosphorylation at Tyrosine 397 (Y397).
-
Receptor Tyrosine Kinases (RTKs) & Cytokine Receptors: FAK can be activated by signals from RTKs, G protein-coupled receptors (GPCRs), and cytokine receptors.
The phosphorylation of Y397 is a critical event, creating a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment and activation of Src lead to the phosphorylation of additional tyrosine residues on FAK, creating a bipartite FAK/Src signaling complex that further phosphorylates other focal adhesion proteins like paxillin and p130Cas.
FAK Downstream Signaling Cascades
The activated FAK-Src complex triggers multiple downstream pathways crucial for cancer progression:
-
PI3K/Akt Pathway (Survival and Proliferation): FAK activation can stimulate the PI3K/Akt pathway, which promotes cell survival by inhibiting apoptosis and regulates cell cycle progression. This signaling cascade is a key mechanism by which FAK confers resistance to anoikis (detachment-induced apoptosis), a critical step for metastasis.
-
MAPK/ERK Pathway (Proliferation and Gene Expression): FAK signaling activates the Ras-MAPK/ERK cascade, which leads to the upregulation of transcription factors that drive the expression of genes involved in cell proliferation, such as Cyclin D1.
-
Cell Migration and Invasion: FAK promotes cell motility by regulating the dynamics of the actin cytoskeleton and focal adhesion turnover. It phosphorylates substrates like p130Cas and paxillin, leading to the activation of small GTPases such as Rac and Rho, which are essential for lamellipodia formation and cell movement. FAK also influences the expression of matrix metalloproteinases (MMPs) required for ECM degradation during invasion.
-
Angiogenesis: FAK plays a role in tumor angiogenesis by mediating signals downstream of Vascular Endothelial Growth Factor (VEGF) in endothelial cells.
Role of FAK in Cancer
FAK is not considered a classical oncogene, but its overexpression and activation are frequently observed in advanced-stage cancers and are associated with a more aggressive, metastatic phenotype.
Table 1: FAK Expression in Human Cancers
| Cancer Type | Observation | Reference(s) |
|---|---|---|
| Ovarian Cancer | mRNA levels elevated in ~37% of serous ovarian tumors. | |
| Breast Cancer | mRNA levels elevated in ~26% of invasive breast cancers; correlates with poor survival. | |
| Pancreatic Cancer | Highly expressed and associated with tumor aggressiveness. | |
| Lung Cancer | Highly expressed and associated with poor prognosis. | |
| Colorectal Cancer | FAK overexpression is associated with enhanced invasion and metastasis. |
| Glioblastoma | Highly expressed. | |
Section 2: The Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase belonging to the insulin receptor superfamily. While its physiological expression is largely confined to the developing nervous system, its aberrant activation is a key oncogenic driver in a variety of cancers.
Physiological vs. Oncogenic ALK Activation
Physiologically, ALK is activated upon binding of its ligands, leading to receptor dimerization and trans-autophosphorylation of its intracellular kinase domain. In cancer, ALK activation is most commonly ligand-independent and occurs through:
-
Chromosomal Rearrangements: This is the most prevalent mechanism, where the 3' end of the ALK gene, containing the kinase domain, is fused to the 5' end of a partner gene. The partner gene provides a promoter that drives expression and a dimerization domain that causes constitutive, ligand-independent activation of the ALK kinase.
-
Activating Mutations: Point mutations within the kinase domain can lead to constitutive activation. This is common in neuroblastoma.
-
Gene Amplification: An increased copy number of the ALK gene can lead to protein overexpression and increased signaling.
Table 2: Common ALK Fusion Partners and Associated Cancers
| Fusion Partner | Fusion Gene | Associated Cancer(s) | Reference(s) |
|---|---|---|---|
| Nucleophosmin (NPM1) | NPM-ALK | Anaplastic Large Cell Lymphoma (ALCL) | |
| Echinoderm microtubule-associated protein-like 4 (EML4) | EML4-ALK | Non-Small Cell Lung Cancer (NSCLC) | |
| Tropomyosin 3 (TPM3) | TPM3-ALK | Inflammatory Myofibroblastic Tumor (IMT) |
| Kinesin Family Member 5B (KIF5B) | KIF5B-ALK | Non-Small Cell Lung Cancer (NSCLC) | |
ALK Downstream Signaling Cascades
Once constitutively activated, oncogenic ALK fusions trigger a network of downstream pathways that promote cell survival and proliferation:
-
PI3K/Akt/mTOR Pathway: Promotes cell growth, survival, and metabolism.
-
RAS/MAPK/ERK Pathway: Drives cell proliferation.
-
JAK/STAT Pathway: Primarily involved in promoting cell survival.
These pathways collectively contribute to the "oncogene addiction" observed in ALK-driven tumors, where cancer cells become highly dependent on the continuous signaling from the ALK fusion protein for their survival and growth.
Section 3: Therapeutic Targeting of FAK and ALK
The critical roles of FAK and ALK in driving cancer progression have made them attractive targets for small molecule inhibitors.
FAK Inhibitors
Targeting FAK is a promising strategy to inhibit tumor cell proliferation, metastasis, and angiogenesis. Several small molecule FAK inhibitors have been developed and are in various stages of clinical investigation.
Table 3: Selected FAK Inhibitors in Clinical Development
| Inhibitor | Other Targets | Highest Phase of Development | Reference(s) |
|---|---|---|---|
| Defactinib (VS-6063) | - | Phase II | |
| GSK2256098 | - | Phase I | |
| IN10018 | - | Clinical Trials | |
| Conteltinib | - | Clinical Trials | |
| APG-2449 | ALK, ROS1 | Phase I |
| CEP-37440 | ALK | Phase I | |
ALK Inhibitors
The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-positive NSCLC, significantly improving progression-free survival compared to chemotherapy. There are currently multiple generations of FDA-approved ALK inhibitors.
Table 4: FDA-Approved ALK Inhibitors for NSCLC
| Inhibitor | Generation | Key Characteristics | Reference(s) |
|---|---|---|---|
| Crizotinib | 1st | First-in-class; also inhibits MET and ROS1. | |
| Ceritinib | 2nd | More potent than crizotinib; active against some crizotinib-resistant mutations. | |
| Alectinib | 2nd | Highly potent and selective; excellent CNS penetration. | |
| Brigatinib | 2nd | Active against a broad range of ALK resistance mutations. |
| Lorlatinib | 3rd | Designed to overcome most known resistance mutations, including G1202R; excellent CNS penetration. | |
Section 4: Mechanisms of Drug Resistance
Despite the initial success of targeted therapies, the emergence of drug resistance is a major clinical challenge that ultimately limits their efficacy.
Resistance to FAK Inhibitors
Mechanisms of resistance to FAK inhibitors are an active area of investigation and appear to involve the activation of compensatory signaling pathways.
-
RTK-Mediated Reactivation: Oncogenic RTKs, such as HER2 or EGFR, can directly phosphorylate FAK at Y397, bypassing the need for FAK's own kinase activity and thus rescuing downstream signaling in the presence of a FAK inhibitor.
-
Activation of Parallel Pathways: In pancreatic cancer, prolonged FAK inhibition can lead to stromal depletion and reduced TGF-β signaling, which in turn relieves the repression of STAT3 signaling, providing a compensatory survival pathway for the tumor cells.
Resistance to ALK Inhibitors
Resistance to ALK TKIs can be broadly divided into two categories: on-target alterations and the activation of bypass signaling tracks.
-
On-Target Resistance (ALK-Dependent):
-
Secondary Mutations: The most common mechanism involves the acquisition of new mutations within the ALK kinase domain that interfere with TKI binding. The specific mutation that arises can depend on the inhibitor used. For example, the L1196M "gatekeeper" mutation confers resistance to crizotinib, while the G1202R mutation confers broad resistance to first and second-generation TKIs.
-
ALK Gene Amplification: Increased copies of the ALK fusion gene can lead to enough protein to overcome the inhibitory concentration of the drug.
-
-
Off-Target Resistance (ALK-Independent):
-
Bypass Signaling: Tumor cells can activate alternative survival pathways to become independent of ALK signaling. This can involve the activation or mutation of other RTKs like EGFR, MET, or KIT, which then drive downstream pathways such as MAPK and PI3K/Akt.
-
References
- 1. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
CEP-37440: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-37440 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] Dysregulation of both FAK and ALK signaling pathways is implicated in the progression of various solid tumors, making this compound a compound of significant interest in oncology research and development.[1][3] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, complete with quantitative data, experimental methodologies, and visual representations of its mechanism of action.
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[4] Its overexpression and constitutive activation are associated with increased metastasis and poor patient outcomes in several cancer types. ALK, a receptor tyrosine kinase, is a member of the insulin receptor superfamily and is vital for nervous system development. Genetic rearrangements and mutations leading to ALK activation are oncogenic drivers in various malignancies, including anaplastic large-cell lymphoma and non-small cell lung cancer. By simultaneously targeting both FAK and ALK, this compound offers a synergistic approach to overcoming drug resistance and enhancing therapeutic efficacy.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations and growth inhibition data across different cancer cell lines and models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Metric | Value | Cell Line/System | Reference |
| FAK | Enzymatic IC50 | 2.3 nM | - | |
| FAK | Cellular IC50 | 88 nM | - | |
| ALK | Enzymatic IC50 | 3.5 nM | - | |
| ALK | Cellular IC50 | 40 nM | - | |
| NPM-ALK+ ALCL | IC50 | 84 nM | Sup-M2 | |
| NPM-ALK+ ALCL | IC50 | 131 nM | Karpas-299 |
Table 2: Growth Inhibition (GI50) of this compound in Inflammatory Breast Cancer (IBC) Cell Lines
| Cell Line | Subtype | GI50 | Reference |
| FC-IBC02 | Triple-Negative | 91 nM | |
| SUM190 | HER2-positive | 900 nM | |
| KPL4 | HER2-positive | 890 nM |
Table 3: In Vivo Tumor Growth Inhibition by this compound
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Finding | Reference |
| SUM190 | 55 mg/kg bid | 79.7% | - | |
| FC-IBC02 | 55 mg/kg bid | 33% | Prevented brain metastasis | |
| SUM149 | 55 mg/kg bid | 23% | - | |
| Sup-M2 | 3-55 mg/kg p.o. | Dose-dependent inhibition | - | |
| CWR22 | 55 mg/kg p.o. | FAK phosphorylation inhibited | - |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by disrupting key downstream signaling cascades initiated by FAK and ALK. The primary mechanism of FAK inhibition involves blocking its autophosphorylation at Tyrosine 397 (Tyr 397). This event is critical for the activation of FAK's kinase function and the recruitment of other signaling molecules, such as Src family kinases and the p85 subunit of PI3K. Inhibition of this initial step leads to the downregulation of downstream pathways like PI3K/AKT, which are essential for cell survival and proliferation.
The inhibition of ALK by this compound disrupts the signal transduction pathways that are constitutively active in cancer cells with ALK gene alterations. This leads to the induction of apoptosis in ALK-dependent tumor cells.
Caption: Downstream signaling pathways inhibited by this compound.
Experimental Protocols
The following provides an overview of the methodologies used to evaluate the effects of this compound.
Cell Proliferation Assay (MTS Assay)
This assay is used to assess the impact of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-3000 nM) dissolved in a suitable solvent like DMSO. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 to 192 hours).
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate for 1-4 hours to allow for the conversion of MTS to formazan by metabolically active cells.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine the GI50 value.
Caption: Workflow for a typical cell proliferation (MTS) assay.
Western Blotting for Protein Phosphorylation
This technique is employed to determine the effect of this compound on the phosphorylation status of FAK and other downstream signaling proteins.
Protocol:
-
Cell Lysis: Treat cells with this compound for various time intervals (e.g., 0, 48, 72, 96, 120 hours) and then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total FAK, phospho-FAK (Tyr 397), total ALK, phospho-ALK, and other proteins of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
This compound is a promising dual inhibitor of FAK and ALK with demonstrated efficacy in preclinical cancer models. Its ability to block the autophosphorylation of FAK at Tyr 397 and inhibit ALK signaling disrupts critical pathways involved in tumor cell proliferation, survival, and metastasis. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies, potentially exploring combination therapies, may further enhance its clinical utility.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C30H38ClN7O3 | CID 71721648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to ALK Gene Rearrangements in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Anaplastic Lymphoma Kinase (ALK) Gene
The Anaplastic Lymphoma Kinase (ALK) gene, located on chromosome 2p23, encodes a receptor tyrosine kinase (RTK) belonging to the insulin receptor superfamily.[1][2] The ALK protein plays a crucial role in the development and function of the nervous system, particularly in regulating the proliferation of nerve cells during embryogenesis.[3][4][5] Structurally, the full-length ALK protein consists of an extracellular domain, a transmembrane segment, and an intracellular tyrosine kinase domain. Under normal physiological conditions, ALK is activated upon ligand binding, which induces dimerization and subsequent autophosphorylation of the kinase domain, initiating downstream signaling cascades.
Oncogenic Activation through ALK Gene Rearrangements
In several cancers, the ALK gene undergoes chromosomal rearrangements, such as translocations or inversions, leading to the creation of fusion genes. These rearrangements typically fuse the 3' region of the ALK gene, which contains the entire tyrosine kinase domain, with the 5' end of a partner gene. The fusion partner provides a promoter that drives constitutive expression of the fusion protein and, crucially, contains a domain that facilitates ligand-independent dimerization or oligomerization. This results in a constantly active ALK kinase domain, leading to aberrant and sustained activation of downstream signaling pathways that promote uncontrolled cell proliferation, survival, and oncogenesis.
More than 90 distinct ALK fusion partners have been identified in various cancers. The most well-known fusion is EML4-ALK, which results from an inversion on chromosome 2 and is frequently found in non-small cell lung cancer (NSCLC). Another common fusion is NPM1-ALK, arising from a t(2;5) translocation, which is characteristic of anaplastic large cell lymphoma (ALCL).
ALK-Driven Signaling Pathways
The constitutively active ALK fusion proteins phosphorylate a multitude of downstream effector molecules, thereby activating several key signaling pathways that are critical for cancer cell growth and survival. The primary signaling cascades activated by oncogenic ALK fusions include:
-
Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a critical role in cell proliferation, differentiation, and survival.
-
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is involved in cell survival, proliferation, and apoptosis.
The simultaneous and continuous activation of these pathways by ALK fusion proteins drives the malignant phenotype of cancer cells.
Prevalence of ALK Rearrangements in Cancer
ALK rearrangements are found in a variety of solid and hematological malignancies, though the prevalence varies significantly across different cancer types.
| Cancer Type | Prevalence of ALK Rearrangements | Key Fusion Partners |
| Non-Small Cell Lung Cancer (NSCLC) | 3-5% of all NSCLC cases | EML4, KIF5B, TFG, KLC1 |
| Anaplastic Large Cell Lymphoma (ALCL) | ~50-80% of ALCL cases | NPM1, TPM3, ATIC |
| Inflammatory Myofibroblastic Tumor (IMT) | >50% of IMT cases | TPM3, TPM4, CLTC, RANBP2 |
| Colorectal Cancer | <1% | EML4, STRN |
| Gastrointestinal Cancers | <1% (overall) | Various |
| Neuroblastoma | Rare (mutations and amplifications are more common) | |
| Other Cancers | Rare (e.g., breast, renal, thyroid) | Various |
Therapeutic Strategies: ALK Tyrosine Kinase Inhibitors (TKIs)
The dependence of ALK-rearranged cancers on the constitutively active ALK fusion protein makes it an attractive therapeutic target. Several generations of ALK TKIs have been developed, which act by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.
| TKI Generation | Drug Name | Key Features |
| First-Generation | Crizotinib | The first approved ALK TKI. |
| Second-Generation | Alectinib, Ceritinib, Brigatinib, Ensartinib | Developed to overcome crizotinib resistance and have improved central nervous system (CNS) penetration. |
| Third-Generation | Lorlatinib | Designed to be effective against a broad range of ALK resistance mutations, including the G1202R mutation, and has excellent CNS penetration. |
Efficacy of ALK Inhibitors in ALK-Positive NSCLC
The following table summarizes the efficacy of various ALK inhibitors in clinical trials for ALK-positive NSCLC.
| Drug | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Crizotinib | Treatment-naïve | ~60% | 8-10 |
| Alectinib | Treatment-naïve | ~83% | Not reached (vs. 11.1 for crizotinib) |
| Ceritinib | Crizotinib-resistant | ~56% | 6.9 |
| Brigatinib | Crizotinib-resistant | ~67% | 12.9 |
| Lorlatinib | Post-2nd Gen TKI | 39% | 6.9 |
| Lorlatinib | Treatment-naïve | 76% | Not reached |
Mechanisms of Resistance to ALK Inhibitors
Despite the initial impressive responses to ALK TKIs, acquired resistance almost invariably develops. Mechanisms of resistance are broadly classified into two categories:
On-Target Resistance
This involves genetic alterations within the ALK gene itself.
-
Secondary Mutations in the ALK Kinase Domain: These mutations interfere with the binding of the TKI to the ALK protein. The frequency and type of mutation often depend on the specific TKI used.
-
ALK Gene Amplification: Increased copy number of the ALK fusion gene can lead to higher levels of the oncoprotein, overwhelming the inhibitory effect of the TKI.
| ALK TKI | Common Resistance Mutations | Frequency |
| Crizotinib | L1196M, G1269A | ~20% of resistant cases |
| Alectinib | G1202R, I1171T/S, V1180L | G1202R in ~29% of resistant cases |
| Ceritinib | G1202R, F1174C | G1202R in ~21% of resistant cases |
| Brigatinib | G1202R | G1202R in ~43% of resistant cases |
Off-Target Resistance
This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of ALK.
-
Activation of other Receptor Tyrosine Kinases: Upregulation or mutation of other RTKs such as EGFR, MET, or HER2/3 can activate parallel signaling pathways.
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can confer resistance to targeted therapies.
Experimental Protocols for Detecting ALK Rearrangements
Accurate detection of ALK rearrangements is crucial for identifying patients who will benefit from ALK-targeted therapies. The three main methodologies are Fluorescence In Situ Hybridization (FISH), Immunohistochemistry (IHC), and Next-Generation Sequencing (NGS).
Fluorescence In Situ Hybridization (FISH)
FISH is considered the gold standard for detecting ALK gene rearrangements. It utilizes fluorescently labeled DNA probes that bind to specific regions of the ALK gene. A "break-apart" probe strategy is commonly used, where two differently colored probes bind to the 5' and 3' ends of the ALK gene. In a normal cell, the two signals are co-localized (appear as a single fused or yellow signal). In a cell with an ALK rearrangement, the 5' and 3' ends of the gene are separated, resulting in distinct red and green signals.
Detailed Protocol for ALK FISH on FFPE Tissue:
-
Slide Preparation: Use 4-6 μm thick FFPE tissue sections mounted on adhesive-coated slides.
-
Deparaffinization and Dehydration: Immerse slides in xylene (or a xylene substitute) followed by a series of ethanol washes (100%, 95%, 85%, 70%).
-
Heat Pretreatment: Boil slides in a tissue pretreatment solution (e.g., citrate buffer, pH 6.0) for approximately 30 minutes.
-
Enzyme Digestion: Treat the tissue with a protease solution (e.g., pepsin) for about 10 minutes at room temperature to permeabilize the cells.
-
Dehydration: Dehydrate the slides again through an ethanol series.
-
Probe Application and Denaturation: Apply the ALK break-apart probe to the slide, cover with a coverslip, and seal. Denature the slide and probe on a hotplate at 75°C for 5 minutes.
-
Hybridization: Incubate the slides in a humidified chamber at 37°C overnight.
-
Post-Hybridization Washes: Remove the coverslip and wash the slides in a stringent wash buffer (e.g., 0.4xSSC) at 72°C, followed by a less stringent wash (e.g., 2xSSC with 0.05% Tween-20) at room temperature.
-
Counterstaining and Mounting: Apply a counterstain containing DAPI to visualize the nuclei and mount the slides with an antifade medium.
-
Analysis: Using a fluorescence microscope, score a minimum of 50-100 tumor cell nuclei. A specimen is considered positive for an ALK rearrangement if ≥15% of the analyzed cells show split signals or an isolated red signal.
References
- 1. A narrative review of methods for the identification of ALK fusions in patients with non-small cell lung carcinoma - Hernandez - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Detection of ALK fusion variants by RNA-based NGS and clinical outcome correlation in NSCLC patients treated with ALK-TKI sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]
- 4. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalog of 5’ Fusion Partners in ALK-positive NSCLC Circa 2020 - PMC [pmc.ncbi.nlm.nih.gov]
CEP-37440 and FAK Autophosphorylation at Tyr 397: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CEP-37440, a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). The focus of this document is on the core mechanism of this compound's interaction with FAK, specifically its inhibition of FAK autophosphorylation at tyrosine 397 (Tyr 397), a critical event in cancer cell signaling. This guide offers a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is an orally available small molecule that acts as a dual kinase inhibitor, targeting both FAK and ALK.[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, making it a key target in oncology.[3] ALK, a receptor tyrosine kinase, is also implicated in various cancers due to genetic rearrangements and dysregulation.[3] this compound has demonstrated the ability to cross the blood-brain barrier, suggesting its potential in treating brain metastases. A phase I clinical trial for this compound was completed in 2015.
The primary mechanism of FAK activation involves autophosphorylation at the Tyr 397 residue upon integrin engagement with the extracellular matrix. This phosphorylation event creates a binding site for Src family kinases, leading to the activation of downstream signaling pathways that promote tumor progression. This compound effectively blocks this initial autophosphorylation step, thereby inhibiting FAK-mediated signaling.
Quantitative Data: Inhibitory Activity of this compound
The following tables summarize the in vitro and in vivo inhibitory activities of this compound against FAK, ALK, and various cancer cell lines.
Table 1: In Vitro Kinase and Cellular Inhibition by this compound
| Target/Cell Line | Assay Type | IC50/GI50 (nM) | Reference |
| FAK | Enzymatic | 2.3 | |
| FAK | Cellular | 88 | |
| ALK | Enzymatic | 3.5 | |
| ALK | Cellular | 40 | |
| ALK | Cellular (75% human plasma) | 120 | |
| Sup-M2 (NPM-ALK+ ALCL) | Proliferation | 84 | |
| Karpas-299 (NPM-ALK+ ALCL) | Proliferation | 131 | |
| FC-IBC02 (Inflammatory Breast Cancer) | Proliferation (GI50) | 91 | |
| SUM190 (Inflammatory Breast Cancer) | Proliferation (GI50) | 900 | |
| KPL4 (Inflammatory Breast Cancer) | Proliferation (GI50) | 890 |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| SUM190 (Breast Cancer) | 55 mg/kg bid | 79.7% | |
| FC-IBC02 (Breast Cancer) | 55 mg/kg bid | 33% | |
| SUM149 (Breast Cancer) | 55 mg/kg bid | 23% |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Western Blot Analysis for Phospho-FAK (Tyr397)
This protocol is for the detection of phosphorylated FAK at Tyr397 in cell lysates.
a. Cell Lysis and Protein Quantification
-
Culture cells to 70-80% confluency and treat with this compound at desired concentrations and time points.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 μg/mL aprotinin, 1 μg/mL leupeptin, 1 mM sodium orthovanadate).
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Protein Transfer
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding 4x Laemmli loading buffer and boiling for 5 minutes at 95°C.
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
c. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
d. Stripping and Reprobing
-
To normalize the phospho-FAK signal, the membrane can be stripped using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block as in step c.1.
-
Incubate with a primary antibody for total FAK, followed by the appropriate secondary antibody and detection. A loading control such as β-actin or GAPDH should also be probed.
Cell Viability (MTS) Assay
This colorimetric assay measures cell viability as an indicator of metabolic activity.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Treat cells with a serial dilution of this compound (e.g., 0-3000 nM) in fresh medium. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 72-192 hours).
-
Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 values.
In Vitro FAK Kinase Assay
This assay measures the direct inhibitory effect of this compound on FAK enzymatic activity.
-
Prepare a reaction mixture containing FAK kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding purified recombinant FAK enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay, which measures luminescence.
-
Calculate the percentage of FAK inhibition relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject 1-10 million cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound orally (e.g., by gavage) at the desired doses and schedule (e.g., 55 mg/kg, twice daily). The control group receives the vehicle.
-
-
Monitoring and Endpoint:
-
Monitor animal body weight and overall health throughout the study.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for p-FAK).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Conclusion
This compound is a potent dual FAK/ALK inhibitor that effectively suppresses FAK autophosphorylation at Tyr 397, a key step in the activation of this oncogenic kinase. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on FAK-targeted cancer therapies. The methodologies outlined here can be adapted to further investigate the efficacy and mechanism of action of this compound and other FAK inhibitors in various preclinical models.
References
Investigating the Cellular Effects of CEP-37440: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-37440 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Both FAK and ALK are key players in cellular signaling pathways that, when dysregulated, contribute to cancer cell proliferation, survival, migration, and angiogenesis.[4] FAK, a non-receptor tyrosine kinase, is a central component of integrin and growth factor signaling, and its overexpression is associated with invasive and metastatic tumors.[5] ALK, a receptor tyrosine kinase, is a member of the insulin receptor superfamily, and its genetic alterations are implicated in a variety of cancers. By simultaneously targeting these two kinases, this compound presents a promising therapeutic strategy for cancers driven by FAK and/or ALK signaling. This technical guide provides a comprehensive overview of the cellular effects of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for key experimental investigations.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding sites of both FAK and ALK, thereby inhibiting their kinase activity. A critical step in FAK activation is its autophosphorylation at tyrosine 397 (Tyr397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the full activation of FAK and the subsequent initiation of downstream signaling cascades. This compound directly blocks this initial autophosphorylation of FAK at Tyr397, effectively shutting down its signaling function. The inhibition of ALK kinase activity similarly disrupts the downstream signaling pathways that are constitutively activated in cancer cells with ALK genetic alterations.
The downstream consequences of FAK and ALK inhibition by this compound are numerous and impact several key cellular processes. Inhibition of the FAK signaling pathway leads to decreased cell proliferation, reduced cell migration and invasion, and the induction of apoptosis. Disruption of ALK signaling also contributes to the inhibition of cell growth and survival. The dual inhibition of both kinases by this compound may offer a synergistic anti-tumor effect and potentially overcome resistance mechanisms that can arise from targeting a single pathway.
Data Presentation
In Vitro Efficacy: Inhibition of Kinase Activity and Cancer Cell Proliferation
The potency of this compound has been demonstrated through both enzymatic and cell-based assays. The following tables summarize the key quantitative data regarding its inhibitory activity.
| Target | Assay Type | IC50 (nM) | Reference |
| FAK | Enzymatic | 2.3 | |
| ALK | Enzymatic | 3.5 |
Table 1: Enzymatic Inhibition of FAK and ALK by this compound. This table displays the half-maximal inhibitory concentration (IC50) of this compound against purified FAK and ALK enzymes.
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | 84 | |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | 131 | |
| NCI-H2228 | Non-Small Cell Lung Cancer | 175 (p-ALK inhibition) | |
| NCI-H2228 | Non-Small Cell Lung Cancer | 2900 (cytotoxicity) | |
| NCI-H3122 | Non-Small Cell Lung Cancer | 1779 | |
| FC-IBC02 | Inflammatory Breast Cancer | 91 | |
| SUM190 | Inflammatory Breast Cancer | 900 | |
| KPL4 | Inflammatory Breast Cancer | 890 | |
| MDA-IBC03 | Inflammatory Breast Cancer | >3000 | |
| SUM149 | Inflammatory Breast Cancer | >3000 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2000 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~2000 |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values of this compound in a panel of cancer cell lines.
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of this compound.
| Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| SUM190 Xenograft | 55 mg/kg, twice daily | 79.7% | |
| FC-IBC02 Xenograft | 55 mg/kg, twice daily | 33% | |
| SUM149 Xenograft | 55 mg/kg, twice daily | 23% |
Table 3: In Vivo Tumor Growth Inhibition by this compound in Inflammatory Breast Cancer Xenograft Models. This table summarizes the percentage of tumor growth inhibition observed in different xenograft models following treatment with this compound.
Pharmacokinetic Profile
Pharmacokinetic studies have been conducted in preclinical models to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
| Species | Route | Dose (mg/kg) | t1/2 (h) | Cmax (ng/mL) | AUC0-∞ (ng*h/mL) | Reference |
| CD-1 Mouse | IV | 1 | 3.0 | - | 1612 | |
| CD-1 Mouse | PO | 10 | - | 1533 | - | |
| Sprague-Dawley Rat | IV | 1 | 2.0 | - | 4005 | |
| Sprague-Dawley Rat | PO | 5 | - | 1340 | - |
Table 4: Pharmacokinetic Parameters of this compound in Preclinical Models. This table provides key pharmacokinetic parameters of this compound in mice and rats following intravenous (IV) and oral (PO) administration.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
This compound stock solution (e.g., in DMSO)
-
MTS reagent (e.g., (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium))
-
Microplate reader capable of measuring absorbance at 490-500 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Measure the absorbance of each well at 490-500 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells containing medium only.
Western Blot Analysis of FAK Phosphorylation
This protocol is for assessing the inhibition of FAK autophosphorylation at Tyr397 by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.
Mandatory Visualization
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to CEP-37440 for Basic Cancer Research
This compound, also known as ESK440, is a potent, orally bioavailable, and ATP-competitive small molecule that dually inhibits Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Its ability to target two critical pathways in oncogenesis—cell survival, proliferation, migration, and invasion—makes it a significant compound for basic and preclinical cancer research.[4][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its antineoplastic activity by selectively binding to and inhibiting both ALK and FAK receptor tyrosine kinases. The inhibition of ALK disrupts its dysregulated signaling, which is associated with various tumors through gene rearrangements and mutations. Simultaneously, it targets FAK, a non-receptor tyrosine kinase that is a key signal transducer for integrins and is often upregulated and activated in invasive solid tumors. A critical aspect of its mechanism is the inhibition of FAK1 autophosphorylation at Tyrosine 397 (Tyr 397), a key step in FAK activation. This dual inhibition leads to the disruption of downstream signaling pathways, including AKT and ERK, ultimately suppressing tumor cell growth, proliferation, and survival.
Quantitative Data Summary
The potency of this compound has been characterized through various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity
| Target/Cell Line | Assay Type | Value | Reference |
| FAK | Enzymatic IC50 | 2.0 - 2.3 nM | |
| ALK | Enzymatic IC50 | 3.1 - 3.5 nM | |
| FAK | Cellular IC50 | 80 - 88 nM | |
| ALK | Cellular IC50 | 22 - 40 nM | |
| FAK | Ki | 2.3 nM | |
| ALK | Ki | 120 nM | |
| Sup-M2 (ALCL) | Proliferation IC50 | 84 nM | |
| Karpas-299 (ALCL) | Proliferation IC50 | 131 nM | |
| FC-IBC02 (IBC) | Proliferation GC50 | 91 nM | |
| SUM190 (IBC) | Proliferation GC50 | 900 nM | |
| KPL4 (Breast Cancer) | Proliferation GC50 | 890 nM |
Table 2: In Vivo Efficacy in Xenograft Models
| Cancer Type | Cell Line | Dosing Regimen | Result | Reference |
| Inflammatory Breast Cancer | SUM190 | 55 mg/kg, p.o., b.i.d (7 wks) | 79.7% Tumor Growth Inhibition (TGI) | |
| Inflammatory Breast Cancer | FC-IBC02 | 55 mg/kg, p.o., b.i.d (7 wks) | 33% TGI; Prevented brain metastasis | |
| Inflammatory Breast Cancer | SUM149 | 55 mg/kg, p.o., b.i.d (7 wks) | 23% TGI | |
| Anaplastic Large-Cell Lymphoma | Sup-M2 | 3-30 mg/kg, p.o., b.i.d | Dose-dependent tumor growth inhibition | |
| Prostate Cancer | CWR22 | 55 mg/kg, p.o., q.d. | FAK phosphorylation inhibition |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good oral absorption, distribution, metabolism, and excretion (ADME) profiles across multiple species (mouse, rat, and monkey). Notably, the compound is brain-penetrant, which is a crucial feature for treating cancers with a propensity for brain metastases, such as inflammatory breast cancer and neuroblastoma.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Protocol 1: In Vitro Cell Proliferation Assay (MTS-based)
This protocol is adapted from studies on inflammatory breast cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., FC-IBC02, SUM190) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 4 mM). Create a serial dilution of this compound in the appropriate cell culture medium to achieve final concentrations ranging from 0 to 3000 nM.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration well.
-
Incubation: Incubate the plates for a specified period (e.g., 72 to 192 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Assay: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50/GC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for FAK Phosphorylation
This protocol assesses the direct impact of this compound on its target.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound (e.g., 1000 nM) or vehicle (DMSO) for various time points (e.g., 0-120 hours).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-FAK1 (Tyr 397), total FAK1, and a loading control (e.g., β-actin).
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the phospho-FAK levels to total FAK and the loading control.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol is a general guide based on studies in breast cancer models.
-
Animal Model: Use immunocompromised mice (e.g., SCID or Nude mice).
-
Tumor Implantation: Subcutaneously or orthotopically inject cancer cells (e.g., 2-5 x 10^6 cells) into the flank or appropriate tissue (e.g., mammary fat pad). Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Compound Formulation: Prepare this compound for oral gavage. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dosing: Administer this compound by oral gavage at the desired dose (e.g., 30-55 mg/kg) and schedule (e.g., once or twice daily, q.d. or b.i.d.). The control group receives the vehicle solution.
-
Monitoring: Monitor tumor volume (using calipers), body weight, and animal health regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study for a predetermined period (e.g., 12 days to 7 weeks) or until tumors in the control group reach a specified size.
-
Tissue Analysis: At the end of the study, harvest tumors and other organs (e.g., brain, lungs) for pharmacodynamic (e.g., Western blot for p-FAK) or histopathological analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between groups.
Application in Specific Cancers
Inflammatory Breast Cancer (IBC)
FAK1 is frequently upregulated and active in IBC, a particularly aggressive form of breast cancer. This compound has shown significant efficacy in preclinical IBC models. It effectively decreases the proliferation of IBC cell lines like FC-IBC02, SUM190, and KPL4 by inhibiting FAK1 autophosphorylation. Importantly, in an orthotopic FC-IBC02 xenograft model, this compound not only reduced primary tumor growth but also completely inhibited the development of spontaneous brain metastases, a common and devastating outcome for IBC patients. These findings underscore the potential of FAK inhibition as a therapeutic strategy for IBC.
Neuroblastoma
Genomic alterations in ALK are known drivers in a subset of high-risk neuroblastomas. This compound (as ESK440) has demonstrated compelling anti-tumor activity in ALK-driven neuroblastoma models. It potently inhibits both ALK and FAK phosphorylation and disrupts downstream AKT, ERK, and MYCN signaling pathways, which are implicated in neuroblastoma growth. The compound showed efficacy in both cell line-derived and patient-derived xenograft (PDX) models, suggesting its potential to overcome some of the clinical challenges associated with treating this aggressive pediatric cancer. Its ability to cross the blood-brain barrier is particularly relevant for treating or preventing central nervous system (CNS) metastasis.
References
The Dual FAK/ALK Inhibitor CEP-37440: A Technical Overview of its Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-37440 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, survival, migration, and angiogenesis, and is often overexpressed and activated in a variety of invasive solid tumors.[1][2] ALK, a receptor tyrosine kinase, is a member of the insulin receptor superfamily; its dysregulation and genetic rearrangements are associated with several types of cancer. By targeting both of these kinases, this compound presents a promising therapeutic strategy for cancers driven by FAK and/or ALK signaling. This document provides a technical guide to the mechanism of action, anti-tumor effects, and relevant experimental protocols for this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor that selectively targets FAK and ALK. The primary mechanism by which this compound inhibits tumor cell growth is through the disruption of FAK and ALK-mediated signaling pathways. A key molecular event in FAK signaling is its autophosphorylation at tyrosine 397 (Tyr 397). This phosphorylation event is critical for the recruitment and activation of downstream signaling proteins, including Src family kinases, which in turn regulate pathways involved in cell proliferation and survival. This compound has been shown to effectively block this initial FAK autophosphorylation, thereby inhibiting the entire downstream signaling cascade.
The inhibition of both FAK and ALK can potentially overcome drug resistance mechanisms and lead to enhanced therapeutic effects in tumors where both pathways are active. Furthermore, this compound is capable of crossing the blood-brain barrier, suggesting its potential utility in treating and preventing brain metastases.
Quantitative Data on Tumor Cell Growth Inhibition
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Enzymatic and Cellular Inhibition
| Target | Assay Type | IC50 (nM) |
| FAK | Enzymatic | 2.0 - 2.3 |
| ALK | Enzymatic | 3.1 - 3.5 |
| FAK | Cellular | 80 - 88 |
| ALK | Cellular | 22 - 40 |
Data compiled from multiple sources.
Table 2: Anti-Proliferative Activity (GI50/IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | GI50/IC50 (nM) |
| FC-IBC02 | Inflammatory Breast Cancer | 91 |
| SUM190 | Inflammatory Breast Cancer | 890 |
| KPL4 | Inflammatory Breast Cancer | ~900 |
| MDA-IBC03 | Inflammatory Breast Cancer | 1860 |
| SUM149 | Inflammatory Breast Cancer | >3000 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1930 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1275 |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | 84 |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | 131 |
GI50 values for breast cancer cell lines were determined after 144 hours of treatment. IC50 values are reported for lymphoma cell lines.
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Cell Line | Mouse Model | This compound Dose | Treatment Duration | Tumor Growth Inhibition (TGI) |
| SUM190 | Xenograft | 55 mg/kg (b.i.d.) | 7 weeks | 79.7% |
| FC-IBC02 | Xenograft | 55 mg/kg (b.i.d.) | 7 weeks | 33% |
| SUM149 | Xenograft | 55 mg/kg (b.i.d.) | 7 weeks | 23% |
| Sup-M2 | Xenograft | 3-55 mg/kg (b.i.d/q.d.) | 12 days | Dose-dependent inhibition |
b.i.d. = twice daily; q.d. = once daily. Data from Salem et al., 2016 and MedchemExpress.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for evaluating its efficacy.
Caption: this compound inhibits FAK autophosphorylation, blocking downstream signaling.
Caption: this compound inhibits ALK phosphorylation and downstream pro-survival pathways.
Caption: General workflow for preclinical evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Proliferation Assay
This protocol is based on the methods described for evaluating this compound in inflammatory breast cancer cell lines.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., FC-IBC02, SUM190, KPL4 for IBC) in their recommended growth media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in growth medium. Concentrations typically range from 0 to 3000 nM.
-
Remove the overnight culture medium from the cells and replace it with medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a prolonged period, for example, up to 144 hours (6 days), to assess long-term effects on proliferation.
-
At the end of the incubation period, assess cell viability/proliferation using a suitable assay, such as AlamarBlue or Cell Counting Kit-8 (CCK-8).
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of a specific endpoint) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Western Blotting for FAK and ALK Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of its target kinases.
-
Cell Lysis:
-
Culture cells to approximately 80-90% confluency and treat with this compound (e.g., 1000 nM) for various time points (e.g., 0, 48, 72, 96, 120 hours).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a RIPA lysis buffer or similar, supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at high speed (e.g., 14,000 rpm) for 30 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay or a similar method.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total FAK, phospho-FAK (Tyr 397), total ALK, and phospho-ALK (Tyr 1604) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Perform densitometry analysis to quantify the levels of phosphorylated proteins relative to the total protein levels.
-
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Models:
-
Use immunodeficient mice (e.g., SCID or nude mice) to prevent rejection of human tumor cells.
-
All animal procedures must be approved and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Prepare this compound for oral gavage in a suitable vehicle.
-
Administer this compound orally at a predetermined dose and schedule (e.g., 55 mg/kg, twice daily). The control group receives the vehicle only.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a specified duration (e.g., 7 weeks).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis, such as western blotting to confirm target inhibition in vivo or immunohistochemistry (IHC) to assess biomarkers.
-
Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.
-
Conclusion
This compound is a dual FAK/ALK inhibitor with demonstrated efficacy in reducing tumor cell growth in preclinical models of various cancers, including inflammatory breast cancer and anaplastic large-cell lymphoma. Its mechanism of action, centered on the inhibition of FAK and ALK phosphorylation, disrupts key signaling pathways essential for tumor proliferation and survival. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working with or interested in this compound.
References
A Technical Guide to Preclinical Studies with CEP-37440: A Dual FAK and ALK Inhibitor
Executive Summary: CEP-37440 is a potent, orally available, ATP-competitive dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] Preclinical data demonstrate its efficacy in reducing cell proliferation and tumor growth in various cancer models, particularly those driven by FAK or ALK signaling.[1][3][4] this compound inhibits the autophosphorylation of FAK at Tyrosine 397 (Tyr 397) and disrupts ALK-mediated signaling pathways, leading to the inhibition of tumor cell growth, migration, and survival. Furthermore, it exhibits favorable pharmacokinetic properties, including oral bioavailability and brain penetration, suggesting its potential for treating primary tumors and metastatic disease. This document provides a comprehensive overview of the preclinical data and methodologies associated with this compound.
Mechanism of Action
This compound exerts its antineoplastic effects by simultaneously targeting two key signaling kinases: FAK and ALK.
-
FAK Inhibition: FAK is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signal transduction. It is often overexpressed and constitutively activated in various tumors, promoting cell migration, proliferation, survival, and angiogenesis. This compound inhibits FAK by blocking the autophosphorylation at Tyr 397, a critical step for its activation.
-
ALK Inhibition: ALK is a receptor tyrosine kinase belonging to the insulin receptor superfamily. Dysregulation and gene rearrangements of ALK are associated with several cancers, including non-small cell lung cancer and neuroblastoma. This compound selectively binds to and inhibits ALK, disrupting downstream signaling pathways and inhibiting the growth of ALK-overexpressing tumor cells.
The dual inhibition of both FAK and ALK pathways may offer a synergistic approach to overcoming drug resistance and enhancing therapeutic efficacy.
In Vitro Preclinical Data
Enzymatic and Cellular Potency
This compound demonstrates high potency against both FAK and ALK kinases in enzymatic and cell-based assays.
| Target | Assay Type | IC50 Value | References |
| FAK | Enzymatic | 2.0 - 2.3 nM | |
| Cellular | 80 - 88 nM | ||
| ALK | Enzymatic | 3.1 - 3.5 nM | |
| Cellular | 22 - 40 nM | ||
| Cellular (75% Human Plasma) | 120 nM |
Anti-proliferative Activity in Cancer Cell Lines
The compound effectively inhibits the proliferation of various cancer cell lines, particularly inflammatory breast cancer (IBC) and anaplastic large-cell lymphoma (ALCL) models.
| Cell Line | Cancer Type | Potency (IC50 / GI50) | References |
| FC-IBC02 | Inflammatory Breast Cancer (Triple-Negative) | GI50: 91 nM | |
| SUM190 | Inflammatory Breast Cancer (HER2+) | GI50: 900 nM | |
| KPL4 | Breast Cancer (HER2+) | GI50: 890 nM | |
| Sup-M2 | Anaplastic Large-Cell Lymphoma (NPM-ALK+) | IC50: 84 nM | |
| Karpas-299 | Anaplastic Large-Cell Lymphoma (NPM-ALK+) | IC50: 131 nM |
-
In FC-IBC02 cells, 300 nM of this compound significantly decreased proliferation, while 1000 nM resulted in complete inhibition.
-
Cell lines such as MDA-IBC03, MDA-MB-231, and MDA-MB-468 were found to be less sensitive to the drug.
In Vivo Preclinical Data
Efficacy in Xenograft Models
Oral administration of this compound resulted in significant tumor growth inhibition (TGI) in multiple mouse xenograft models.
| Xenograft Model | Cancer Type | Dosing Regimen | TGI (%) | Key Findings | References |
| SUM190 | Inflammatory Breast Cancer | 55 mg/kg, p.o., bid | 79.7% | Significant reduction in tumor growth. | |
| FC-IBC02 | Inflammatory Breast Cancer | 55 mg/kg, p.o., bid | 33% | Moderate tumor inhibition. | |
| SUM149 | Inflammatory Breast Cancer | 55 mg/kg, p.o., bid | 23% | Modest tumor inhibition. | |
| FC-IBC02 | Inflammatory Breast Cancer | Not specified | N/A | Inhibited development of brain metastases. | |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | 3-55 mg/kg, p.o., bid/qd | Dose-dependent | Dose-dependent inhibition of tumor growth. | |
| CWR22 | Prostate Cancer | 55 mg/kg, p.o., once | N/A | Inhibited FAK phosphorylation. |
Pharmacokinetic Profile
This compound has a favorable pharmacokinetic profile across multiple species, characterized by good oral bioavailability.
| Species | Route | Key Parameters | References |
| CD-1 Mouse | p.o. | Bioavailability: 47% | |
| Sprague-Dawley Rat | p.o., i.v. | Favorable oral bioavailability and lower clearance. | |
| Cynomolgus Monkey | p.o. | Acceptable oral bioavailability. |
-
The compound is noted to be brain penetrant, which supports its observed efficacy against the formation of brain metastases in preclinical models.
Experimental Protocols
In Vitro Assay Methodologies
-
Drug Preparation: For in vitro assays, this compound free base was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 4 mM).
-
Cell Proliferation Assay:
-
Cancer cell lines (e.g., IBC lines) were seeded in appropriate media.
-
Cells were treated with a range of this compound concentrations (e.g., 0-3000 nM).
-
After a specified incubation period (e.g., 72 to 192 hours), cell viability/proliferation was measured using an MTS assay, which assesses cellular respiration.
-
The concentration required to reduce the growth rate by 50% (GI50) was calculated.
-
-
Phospho-FAK1 Assay:
-
Cells were grown to ~80% confluence and treated with this compound (e.g., 1000 nM) for various time intervals (e.g., 0 to 120 hours).
-
Cells were collected in cold phosphate-buffered saline (PBS), centrifuged, and washed.
-
Cell lysates were prepared, and protein concentration was determined.
-
Levels of total FAK1 and phospho-FAK1 (Tyr 397) were quantified using methods such as ELISA or Western blotting to determine the extent of target inhibition.
-
In Vivo Xenograft Study Protocol
-
Animal Models: Immunocompromised mice (e.g., SCID or Nude mice) were used for tumor xenograft studies.
-
Tumor Implantation: Human cancer cells (e.g., FC-IBC02, SUM190) were implanted orthotopically or subcutaneously to establish tumors.
-
Drug Formulation and Administration:
-
For in vivo studies, the this compound tri-hydrochloride di-hydrate salt was dissolved in a suitable vehicle, such as distilled water or a formulation of DMSO, PEG300, Tween-80, and saline.
-
The drug was administered orally (p.o.) via gavage at specified doses (e.g., 3 to 55 mg/kg) and schedules (e.g., once daily 'qd' or twice daily 'bid').
-
-
Efficacy Evaluation:
-
Treatment was initiated once tumors reached a palpable size.
-
Tumor volume was measured regularly throughout the study (e.g., for 7 weeks).
-
At the end of the study, Tumor Growth Inhibition (TGI) was calculated by comparing the tumor volumes of treated groups to the vehicle control group.
-
In specific studies, animals were monitored for the development of metastases, particularly in the brain.
-
Metabolic Stability Assay Protocol
-
Matrix Preparation: The assay utilized human liver microsomes (HLMs) in a metabolic buffer (0.1 M sodium phosphate, pH 7.4) supplemented with 1 mM NADPH and 3.3 mM MgCl₂.
-
Incubation: A small amount of this compound (e.g., 1 µL) was pre-incubated with the active HLMs matrix.
-
Extraction: The reaction was stopped, and proteins were precipitated using an organic solvent like acetonitrile (ACN). This compound and its internal standard (IS) were extracted from the precipitated proteins.
-
Analysis: The remaining concentration of this compound over time was quantified using a fast Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
-
Calculation: The in vitro half-life (t₁/₂) and intrinsic clearance (Clint) were calculated from the metabolic stability curve.
References
- 1. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy [mdpi.com]
Methodological & Application
Application Notes: CEP-37440 In Vitro Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
CEP-37440 is a potent, orally bioavailable, and ATP-competitive dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] It has demonstrated potential antineoplastic activity by disrupting signal transduction pathways mediated by both ALK and FAK, which are often dysregulated in various cancers.[1][4] FAK, a non-receptor tyrosine kinase, plays a crucial role in cell migration, proliferation, and survival. ALK, a receptor tyrosine kinase, is a member of the insulin receptor superfamily, and its gene rearrangements and dysregulation are associated with several tumors. This compound inhibits the autophosphorylation of FAK at Tyrosine 397 (Tyr397), a key step in its activation. These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments.
Data Presentation
Enzymatic Inhibition
The inhibitory activity of this compound against FAK and ALK enzymes has been determined through various studies.
| Target | IC₅₀ Value | Reference |
| FAK | 2.0 nM - 2.3 nM | |
| ALK | 3.1 nM - 3.5 nM |
Cellular Activity
This compound has shown dose-dependent antiproliferative effects across a range of cancer cell lines.
| Cell Line | Cancer Type | Value Type | Value (nM) | Notes | Reference |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | IC₅₀ | 84 | NPM-ALK positive. | |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | IC₅₀ | 131 | NPM-ALK positive. | |
| NCI-H2228 | Non-Small Cell Lung Cancer | IC₅₀ | 175 | Inhibition of EML4-ALK phosphorylation. | |
| NCI-H2228 | Non-Small Cell Lung Cancer | IC₅₀ | 2900 | Cytotoxicity (cell growth inhibition). | |
| NCI-H3122 | Non-Small Cell Lung Cancer | IC₅₀ | 1779 | Cytotoxicity (cell growth inhibition). | |
| FC-IBC02 | Inflammatory Breast Cancer | GC₅₀ | 91 | ||
| SUM190 | Inflammatory Breast Cancer | GC₅₀ | 900 | ||
| KPL4 | Inflammatory Breast Cancer | GC₅₀ | 890 |
Signaling Pathways and Mechanism of Action
This compound exerts its effect by targeting the ATP-binding sites of FAK and ALK, thereby inhibiting their kinase activity and blocking downstream signaling cascades involved in tumor growth and survival.
Experimental Protocols
Reagent Preparation
A stock solution of this compound is required for in vitro experiments.
-
Reagent: this compound free base.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a high-concentration stock solution, for example, 4 mM, by dissolving the this compound powder in 100% DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
-
Note: For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.1%).
General Cell Culture and Maintenance
The cell lines listed in the data table can be cultured using standard procedures. For example, inflammatory breast cancer (IBC) and triple-negative breast cancer (TNBC) cell lines are commonly used.
-
Culture Medium: Use the recommended medium for each specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization protocols.
Cell Proliferation (MTS) Assay
This protocol measures cell viability and proliferation in response to this compound treatment. The MTS assay was used as a surrogate for cell proliferation in studies with IBC cells.
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium.
-
Acclimatization: Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final concentration. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells. Concentrations can range from 0 to 3000 nM.
-
Incubation: Incubate the plate for the desired time period (e.g., 72, 96, or up to 192 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ or GC₅₀ value.
-
Western Blot Analysis of FAK Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of FAK at Tyr397.
-
Materials:
-
6-well or 10 cm cell culture plates
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in larger plates (e.g., 6-well plates). Once they reach ~70% confluency, treat them with this compound (e.g., 1000 nM) or vehicle control for various time points (e.g., 0, 48, 72, 96, 120 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-pFAK Tyr397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total FAK and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
In Vitro Experimental Workflow
The following diagram outlines a typical workflow for evaluating this compound in a cell-based assay.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C30H38ClN7O3 | CID 71721648 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: CEP-37440 Solubility and Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-37440 is a potent and selective dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK)[1][2][3][4]. Due to its therapeutic potential in oncology, precise and reproducible preparation of this compound for in vitro and in vivo studies is critical.[3] This document provides detailed application notes and protocols for the solubilization and preparation of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.
Chemical Properties
| Property | Value |
| Molecular Formula | C₃₀H₃₈ClN₇O₃ |
| Molecular Weight | 580.1 g/mol |
| CAS Number | 1391712-60-9 |
| Physical Appearance | Solid |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 1 year. |
Solubility of this compound in DMSO
The solubility of this compound in DMSO can vary, and several suppliers report different values. It is recommended to use newly opened, anhydrous DMSO for optimal solubility, as DMSO is hygroscopic and the presence of water can affect solubility. Gentle warming and sonication can aid in dissolution.
| Supplier/Source | Reported Solubility in DMSO | Molar Concentration (approx.) | Notes |
| MedchemExpress | 100 mg/mL | 172.38 mM | Ultrasonic assistance is recommended. Hygroscopic nature of DMSO noted. |
| Cayman Chemical | 30 mg/mL | 51.71 mM | - |
| APExBIO | ≥9.25 mg/mL | ≥15.94 mM | Gentle warming is suggested. |
| TargetMol | 2.2 mg/mL | 3.79 mM | Sonication is recommended. |
| Research Article | 1 mg/mL and 10 mM | 1.72 mM and 10 mM | Used for in vitro metabolic stability studies. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Aliquoting: Before opening, briefly centrifuge the vial of this compound powder to ensure all the product is at the bottom.
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.801 mg of this compound (Molecular Weight = 580.1 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For 5.801 mg, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming (e.g., in a 37°C water bath) can also be applied if necessary.
-
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes.
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution in DMSO.
Signaling Pathway of this compound
This compound exerts its effects by dually inhibiting FAK and ALK, which are key kinases in cell signaling pathways involved in cell proliferation, survival, and migration.
Caption: this compound dually inhibits FAK and ALK signaling pathways.
Safety Precautions
This compound is a potent bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.
References
Application Notes and Protocols: Immunohistochemical Staining for Anaplastic Lymphoma Kinase (ALK) in Preclinical Studies with CEP-37440
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1][2] Dysregulation of ALK, often through chromosomal rearrangements and gene fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma.[2][3][4] These genetic alterations lead to the constitutive activation of ALK and downstream signaling pathways, promoting cell proliferation, survival, and metastasis.
CEP-37440 is a potent, orally available, dual inhibitor of ALK and Focal Adhesion Kinase (FAK). It has demonstrated significant antineoplastic activity in preclinical models by disrupting ALK- and FAK-mediated signal transduction pathways, ultimately inhibiting tumor cell growth. This compound exhibits strong inhibitory activity against both ALK and FAK with IC50 values of 3.5 nM and 2.3 nM, respectively. Furthermore, it has shown the ability to cross the blood-brain barrier, suggesting potential efficacy against brain metastases.
Immunohistochemistry (IHC) is a widely used and reliable method for detecting ALK protein expression and serves as a critical tool for identifying tumors harboring ALK rearrangements. In the context of preclinical research with this compound, IHC is an invaluable technique to:
-
Confirm ALK expression in cell lines and animal models prior to treatment.
-
Assess the spatial distribution of ALK protein within tumor tissues.
-
Evaluate the modulation of ALK expression or downstream signaling pathways following treatment with this compound, although monitoring downstream phospho-proteins is more common for pharmacodynamic assessment.
These application notes provide a detailed protocol for the immunohistochemical detection of ALK protein expression in formalin-fixed, paraffin-embedded (FFPE) tissues, relevant for preclinical studies involving this compound.
Signaling Pathway and Experimental Workflow
References
- 1. Facebook [cancer.gov]
- 2. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 3. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry with 3 different clones in anaplastic lymphoma kinase fluorescence in situ hybridization positive non-small-cell lung cancer with thymidylate synthase expression analysis: a multicentre, retrospective, Italian study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CEP-37440 for Inflammatory Breast Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Breast Cancer (IBC) is a particularly aggressive and lethal form of breast cancer, characterized by rapid progression and high rates of metastasis.[1][2][3] A critical area of research is the identification of novel therapeutic agents that can effectively combat this disease. One such promising agent is CEP-37440, an orally available dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[4][5] FAK, a cytoplasmic tyrosine kinase, is frequently overexpressed and activated in various cancers, playing a key role in cell migration, proliferation, and survival. This document provides detailed application notes and protocols for the use of this compound in preclinical inflammatory breast cancer xenograft models, based on published research.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of both FAK and ALK. Its anti-tumor activity in the context of inflammatory breast cancer, particularly in models where ALK is not expressed, is primarily attributed to its inhibition of FAK. The drug blocks the autophosphorylation of FAK at Tyrosine 397 (Tyr 397), a critical step in FAK activation and downstream signaling. This inhibition disrupts signaling pathways involved in cell proliferation, survival, and migration.
Caption: this compound inhibits FAK autophosphorylation, blocking downstream signaling.
In Vitro Efficacy of this compound on IBC Cell Lines
This compound has demonstrated a concentration-dependent inhibitory effect on the proliferation of various IBC cell lines.
| Cell Line | Description | IC50 (nM) | Notes |
| FC-IBC02 | Triple-Negative IBC | 91 | At 300 nM, this compound significantly decreased proliferation, and 1000 nM resulted in complete inhibition and cell death after 72 hours. |
| SUM190 | HER2-positive IBC | 900 | A 50% decrease in proliferation was observed at 1000 nM. |
| KPL4 | HER2-positive, metastatic | 890 | This compound decreased cell proliferation by blocking FAK autophosphorylation. |
| SUM149 | Triple-Negative IBC | >3000 | Showed a slight response to the drug. |
In Vivo Efficacy in IBC Xenograft Models
In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound.
| Xenograft Model | Treatment Regimen | Duration | Tumor Growth Inhibition (TGI) | Key Findings |
| SUM190 | 55 mg/kg, orally, twice daily (bid) | 7 weeks | 79.7% | Significant reduction in tumor growth compared to the control group. |
| FC-IBC02 | 55 mg/kg, orally, twice daily (bid) | 7 weeks | 33% | Notably, no brain metastases were observed in the this compound treated group, whereas 20% of the control group developed brain metastases. |
| SUM149 | 55 mg/kg, orally, twice daily (bid) | 7 weeks | 23% | Modest tumor growth inhibition observed. |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTS Assay)
This protocol is designed to assess the effect of this compound on the proliferation of IBC cell lines.
Materials:
-
IBC cell lines (e.g., FC-IBC02, SUM190, KPL4, SUM149)
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in DMSO to a stock concentration of 4 mM)
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed IBC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0-3000 nM). Include a DMSO-only control.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control.
-
Incubate the plates for the desired time points (e.g., 48, 72, 96, 120 hours).
-
At each time point, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the DMSO control.
Western Blot Analysis for Phospho-FAK
This protocol is used to determine the effect of this compound on the phosphorylation of FAK.
Materials:
-
IBC cells treated with this compound as described above.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-FAK (Tyr 397), anti-total FAK, anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-FAK signal to total FAK and a loading control.
Inflammatory Breast Cancer Xenograft Model
This protocol outlines the in vivo evaluation of this compound in an IBC xenograft model.
Caption: Workflow for the in vivo evaluation of this compound in an IBC xenograft model.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or NSG).
-
IBC cell lines (e.g., SUM190, FC-IBC02, SUM149).
-
Matrigel (optional, can enhance tumor take-rate).
-
This compound formulation for oral gavage.
-
Calipers for tumor measurement.
-
Anesthesia.
Procedure:
-
Cell Preparation: Culture the selected IBC cell line to 80-90% confluency. Harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension into the mammary fat pad.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = (length x width²)/2) two to three times per week.
-
Randomization and Treatment: When tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (e.g., 55 mg/kg, twice daily) or the vehicle control via oral gavage. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment for the specified duration (e.g., 7 weeks). At the end of the study, euthanize the mice and excise the tumors.
-
Analysis: Measure the final tumor volume and weight. A portion of the tumor can be flash-frozen for western blot analysis, and another portion can be fixed in formalin for immunohistochemistry to assess biomarkers like phospho-FAK. Organs such as the brain, lungs, and liver can be harvested to assess for metastasis.
Conclusion
This compound demonstrates significant anti-proliferative and anti-tumor effects in preclinical models of inflammatory breast cancer, primarily through the inhibition of FAK phosphorylation. Its ability to reduce tumor growth and, in some models, prevent metastasis highlights its potential as a therapeutic agent for this aggressive disease. The protocols provided herein offer a framework for the continued investigation of this compound and other FAK inhibitors in the context of inflammatory breast cancer. Further research, potentially exploring combination therapies, is warranted to enhance the efficacy of this compound.
References
Application Notes and Protocols for CEP-37440 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-37440, also known as ESK440, is a potent, orally bioavailable small molecule inhibitor targeting both Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] This dual inhibitory activity makes this compound a compound of significant interest for cancer therapy, as both FAK and ALK signaling pathways are implicated in tumor cell proliferation, survival, migration, and angiogenesis.[3] FAK is a non-receptor tyrosine kinase that is overexpressed in numerous solid tumors, while ALK is a receptor tyrosine kinase whose dysregulation is associated with various cancers. Preclinical studies have demonstrated the efficacy of this compound in various animal models, highlighting its potential as a therapeutic agent.
These application notes provide a comprehensive overview of the administration of this compound in animal studies, including its mechanism of action, pharmacokinetic data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pockets of FAK and ALK, thereby inhibiting their kinase activity. Specifically, this compound has been shown to block the autophosphorylation of FAK at tyrosine 397 (Tyr397). Inhibition of FAK and ALK disrupts downstream signaling cascades, including the AKT, ERK, and MYCN pathways, which are crucial for cancer cell growth and survival.
References
Application Notes and Protocols for Long-Term Storage and Stability of CEP-37440
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-37440 is a potent, orally bioavailable small molecule inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] As a dual inhibitor, it holds significant promise in therapeutic strategies for various cancers. Understanding the long-term storage and stability profile of this compound is critical for maintaining its potency, ensuring experimental reproducibility, and guiding formulation development. These application notes provide detailed protocols and data on the recommended storage conditions and stability of this compound in both solid and solution forms.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₈ClN₇O₃ | --INVALID-LINK-- |
| Molecular Weight | 580.13 g/mol | --INVALID-LINK-- |
| CAS Number | 1391712-60-9 | --INVALID-LINK-- |
| Appearance | Solid powder | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
Recommended Long-Term Storage Conditions
To ensure the integrity and stability of this compound, the following storage conditions are recommended based on information from commercial suppliers and general best practices for small molecule inhibitors.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Additional Notes |
| Solid (Powder) | -20°C | Up to 3 years | Tightly sealed, light-resistant vial | Desiccate to protect from moisture. |
| 4°C | Up to 2 years | Tightly sealed, light-resistant vial | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | Up to 2 years | Tightly sealed, light-resistant aliquots | Avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year | Tightly sealed, light-resistant aliquots | For more frequent use. |
Stability Profile of this compound
The stability of this compound has been evaluated under various conditions, including in vitro metabolic stability and forced degradation studies.
In Vitro Metabolic Stability
A study assessing the in vitro metabolic stability of this compound in human liver microsomes (HLMs) demonstrated that the compound has a moderate metabolic rate.[1][3]
| Parameter | Value |
| In Vitro Half-Life (t½) | 23.24 min |
| Intrinsic Clearance (Clint) | 34.74 mL/min/kg |
These findings suggest that this compound is moderately stable in a metabolic environment, which is a favorable characteristic for an orally administered drug.[1]
Stability Under Various Storage and Handling Conditions
The same study also investigated the stability of this compound under common laboratory storage and handling conditions. The results indicated no significant degradation.
| Condition | Duration | Temperature | Analyte Recovery (%) |
| Autosampler Stability | 24 hours | 4°C | >95% |
| Freeze-Thaw Stability | 3 cycles | -80°C to RT | >95% |
| Short-Term Storage (in matrix) | 8 hours | Room Temperature | >95% |
| Long-Term Storage (in matrix) | 30 days | -80°C | >95% |
Forced Degradation Studies (Predicted)
While specific forced degradation data for this compound is not publicly available, such studies are crucial for identifying potential degradation products and pathways. A generalized protocol for forced degradation is provided in Section 5. The following table illustrates the expected outcomes of such a study.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Predicted) |
| Acidic Hydrolysis | 0.1 M HCl | 2, 6, 12, 24, 48 hours | Room Temperature | To be determined |
| Basic Hydrolysis | 0.1 M NaOH | 2, 6, 12, 24, 48 hours | Room Temperature | To be determined |
| Oxidative Degradation | 3% H₂O₂ | 2, 6, 12, 24, 48 hours | Room Temperature | To be determined |
| Thermal Degradation | Solid State | 2, 4, 6 hours | 50°C, 60°C, 70°C | To be determined |
| Photolytic Degradation | Solid State | 2, 4, 6 hours | UV light (254 nm) | To be determined |
Experimental Protocols
The following are detailed protocols for assessing the stability of this compound.
Protocol for In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol is adapted from a published study on this compound.
Objective: To determine the in vitro half-life and intrinsic clearance of this compound in human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine HLMs, phosphate buffer, and this compound solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to precipitate proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of remaining this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will be used to calculate the in vitro half-life (t½ = -0.693/slope). Intrinsic clearance can then be calculated from the half-life.
Generalized Protocol for Forced Degradation Studies
This protocol is based on ICH guidelines and best practices for small molecule stability testing.
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound (solid)
-
This compound stock solution in a suitable solvent (e.g., DMSO or ACN:water)
-
0.1 M HCl
-
0.1 M NaOH
-
30% H₂O₂
-
Stability chambers (for thermal and photolytic studies)
-
Validated stability-indicating HPLC method
Procedure:
-
Acidic Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at room temperature and analyze samples at specified time points.
-
Basic Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at room temperature and analyze samples at specified time points.
-
Oxidative Degradation: Mix the this compound stock solution with a diluted solution of H₂O₂ (e.g., 3%). Incubate at room temperature and analyze samples at specified time points.
-
Thermal Degradation: Place solid this compound in a stability chamber at elevated temperatures (e.g., 50°C, 60°C, 70°C). Analyze samples at specified time points.
-
Photolytic Degradation: Expose solid this compound to UV light (e.g., 254 nm) in a photostability chamber. Keep a control sample in the dark. Analyze both samples at specified time points.
-
Sample Analysis: For each time point and condition, analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: FAK and ALK Signaling Pathways
This compound exerts its therapeutic effects by inhibiting the kinase activities of both FAK and ALK, thereby disrupting downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.
Caption: FAK and ALK signaling pathways inhibited by this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability studies of this compound.
Caption: General workflow for conducting stability studies of this compound.
Conclusion
This compound is a stable compound under the recommended storage conditions. For optimal long-term stability, it should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO are stable for up to two years when stored at -80°C. The provided protocols offer a framework for researchers to conduct their own stability assessments tailored to their specific experimental needs and regulatory requirements. Adherence to these guidelines will ensure the quality and reliability of experimental results obtained using this compound.
References
- 1. Assessment of the in vitro metabolic stability of this compound, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the in vitro metabolic stability of this compound, a selective FAK/ALK inhibitor, in HLMs using fast UPLC-MS/MS method: in silico metabolic lability and DEREK alerts screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CEP-37440
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-37440 is a potent, orally bioavailable, dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] It functions as an ATP-competitive inhibitor, demonstrating high selectivity and efficacy in both enzymatic and cellular assays.[4] Dysregulation of FAK and ALK signaling pathways is implicated in various cancers, making this compound a valuable tool for research into tumorigenesis, cell migration, proliferation, and survival. These application notes provide detailed protocols for the dissolution and use of this compound in experimental settings.
Chemical Properties and Storage
| Property | Value |
| CAS Number | 1391712-60-9 |
| Molecular Formula | C₃₀H₃₈ClN₇O₃ |
| Molecular Weight | 580.1 g/mol |
| Appearance | White solid |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 1 year |
Solubility Data
This compound is insoluble in water. The following table summarizes its solubility in common laboratory solvents. For optimal results, use of newly opened, anhydrous solvents is recommended, particularly for DMSO which is hygroscopic.
| Solvent | Concentration | Notes |
| DMSO | ≥ 9.25 mg/mL | Gentle warming may be required. |
| 30 mg/mL | ||
| 100 mg/mL (172.38 mM) | Ultrasonic treatment is recommended. | |
| 2.2 mg/mL (3.79 mM) | Sonication is recommended. | |
| 10 mM | ||
| Ethanol | ≥ 11.37 mg/mL | |
| DMF | 12 mg/mL | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | Useful for preparing aqueous working solutions. |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming can also be applied.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C.
In Vitro Cell-Based Assay Protocol
Objective: To treat cultured cells with this compound to assess its biological activity (e.g., inhibition of cell proliferation, induction of apoptosis).
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates
-
Appropriate assay reagents (e.g., MTS reagent for proliferation, Caspase-Glo for apoptosis)
Procedure:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
The following day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the desired downstream analysis (e.g., proliferation assay, western blot for signaling pathway components, etc.).
Signaling Pathways
This compound exerts its effects by inhibiting the kinase activity of FAK and ALK, thereby disrupting their downstream signaling cascades.
Caption: this compound inhibits FAK and ALK signaling pathways.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound.
References
Application Notes and Protocols for CEP-37440 Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-37440 is a potent, orally bioavailable small molecule inhibitor that demonstrates a dual specificity for Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] FAK and ALK are key regulators in cellular signaling pathways that, when dysregulated, are implicated in tumor cell proliferation, survival, migration, and angiogenesis.[1] this compound acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of both FAK and ALK, leading to the disruption of their respective signaling cascades.[3] This document provides detailed application notes and protocols for the experimental design of kinase assays involving this compound, intended to guide researchers in the effective evaluation of this compound.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| FAK | 2.3 | Enzymatic | [1] |
| ALK | 3.5 | Enzymatic | |
| FAK | 2.0 | Enzymatic | |
| ALK | 3.1 | Enzymatic |
Cellular Inhibitory Activity of this compound
| Cell Line | IC50 (nM) | Cell Type | Reference |
| Sup-M2 | 84 | Anaplastic Large-Cell Lymphoma (NPM-ALK+) | |
| Karpas-299 | 131 | Anaplastic Large-Cell Lymphoma (NPM-ALK+) |
| Cell Line | GI50 (nM) | Cell Type | Reference |
| FC-IBC02 | 91 | Inflammatory Breast Cancer | |
| SUM190 | 900 | Inflammatory Breast Cancer | |
| KPL4 | 890 | Inflammatory Breast Cancer |
Signaling Pathways and Experimental Workflow Visualization
This compound Mechanism of Action
Caption: this compound inhibits FAK autophosphorylation and ALK activation.
General Workflow for In Vitro Kinase Assay
Caption: A generalized workflow for determining IC50 values.
Cellular Assay Workflow for this compound
Caption: Workflow for assessing this compound's effects on cultured cells.
Experimental Protocols
Protocol 1: In Vitro FAK/ALK Kinase Inhibition Assay (Luminescent)
This protocol is adapted for a generic luminescent kinase assay format, such as ADP-Glo™, to determine the IC50 of this compound.
Materials:
-
Recombinant human FAK or ALK kinase
-
Kinase-specific substrate (e.g., Poly(E,Y)4:1 for FAK)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Further dilute these in Kinase Assay Buffer to a 5x working concentration.
-
Reaction Setup:
-
Add 5 µL of the 5x this compound dilution or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of diluted FAK or ALK enzyme in Kinase Assay Buffer to each well.
-
Incubate at room temperature for 10-15 minutes.
-
-
Kinase Reaction Initiation:
-
Prepare a 2.5x solution of substrate and ATP in Kinase Assay Buffer. The final ATP concentration should ideally be at its Km for the respective kinase.
-
Add 10 µL of the substrate/ATP mix to each well to start the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation/Viability Assay (MTS-based)
This protocol describes the use of an MTS assay to measure the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., FC-IBC02, SUM190, KPL4)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%.
-
Remove the overnight medium from the cells and replace it with 100 µL of medium containing the various concentrations of this compound or vehicle control (DMSO).
-
-
Incubation: Incubate the plates for the desired duration (e.g., 72 to 192 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the absorbance values of treated wells to the vehicle control wells to determine the percent viability. Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.
Protocol 3: Western Blot Analysis of FAK Phosphorylation
This protocol details the detection of phosphorylated FAK at Tyrosine 397 (p-FAK Tyr397) in cells treated with this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-p-FAK (Tyr397) and mouse or rabbit anti-total FAK
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment with this compound (e.g., 1000 nM for up to 120 hours), wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-FAK (Tyr397) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total FAK and/or a loading control like β-actin or GAPDH.
-
Conclusion
This compound is a valuable research tool for investigating the roles of FAK and ALK in cancer biology. The protocols outlined above provide a framework for the in vitro and cellular characterization of this compound's inhibitory activity. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of dual FAK/ALK inhibition.
References
Troubleshooting & Optimization
Technical Support Center: CEP-37440 Off-Target Effects in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the dual FAK and ALK inhibitor, CEP-37440. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent, orally active dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] It demonstrates low nanomolar inhibitory activity against both kinases.
Q2: What are the known off-target kinases of this compound?
While this compound is highly selective for FAK and ALK, in vitro kinase screening against a panel of 442 kinases has identified other potential off-target kinases. The table below summarizes the inhibitory activity of this compound against its primary targets and key off-targets.
Q3: In which cancer cell types have the effects of this compound been studied?
The anti-proliferative effects of this compound have been observed in various cancer cell lines, particularly in inflammatory and triple-negative breast cancer cells.[3] Notably, in some studies with breast cancer cell lines, the observed anti-proliferative effects were attributed to FAK inhibition, as the cell lines did not express ALK.[3]
Q4: How does this compound exert its on-target effect in cancer cells?
This compound inhibits the autophosphorylation of FAK at tyrosine 397 (Tyr397).[2] This phosphorylation event is a critical step in the activation of FAK and its downstream signaling pathways, which are involved in cell proliferation, survival, and migration.
Troubleshooting Guide
Issue 1: Unexpected experimental results potentially due to off-target effects.
-
Possible Cause: Your experimental system (e.g., cancer cell line) may express one or more of the off-target kinases inhibited by this compound. Inhibition of these kinases could lead to unanticipated phenotypic changes or signaling alterations.
-
Troubleshooting Steps:
-
Review the Kinase Profile of Your Cells: Check the expression levels of the off-target kinases listed in Table 1 in your specific cancer cell line using resources such as the Cancer Cell Line Encyclopedia (CCLE) or by performing your own expression analysis (e.g., RT-qPCR, Western blot, or proteomics).
-
Dose De-escalation: If off-target effects are suspected, consider performing a dose-response experiment with lower concentrations of this compound. This may help to identify a therapeutic window where on-target (FAK/ALK) inhibition is maximized and off-target effects are minimized.
-
Use a More Selective Inhibitor (if available): As a control, use a FAK or ALK inhibitor with a different selectivity profile to confirm that the observed phenotype is due to the inhibition of the intended target.
-
Rescue Experiments: If a specific off-target kinase is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase to see if the unexpected phenotype is reversed.
-
Issue 2: Discrepancy between in vitro kinase inhibition data and cellular activity.
-
Possible Cause: The cellular potency of an inhibitor can be influenced by various factors, including cell membrane permeability, intracellular ATP concentrations, and the presence of drug efflux pumps.
-
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Perform a Western blot to analyze the phosphorylation status of FAK (pFAK Tyr397) and/or ALK (pALK) in your treated cells to confirm that this compound is inhibiting its intended targets at the concentrations used.
-
Evaluate Cell Permeability: If target engagement is low, consider the physicochemical properties of this compound and the characteristics of your cell line that might limit its uptake.
-
Assess for Drug Efflux: Use inhibitors of common drug efflux pumps (e.g., Verapamil for P-glycoprotein) in co-treatment with this compound to determine if active efflux is reducing the intracellular concentration of the inhibitor.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase | Family | IC50 (nM) | Percent Inhibition @ 1µM |
| FAK | FAK | 2.3 | 100 |
| ALK | ALK | 3.5 | 100 |
| TNK1 | 11 | 99 | |
| IRAK4 | 25 | 98 | |
| LOK | 40 | 97 | |
| SLK | 48 | 96 | |
| MST4 | 56 | 96 | |
| TNIK | 61 | 96 | |
| MINK1 | 69 | 95 | |
| MAP4K5 | 72 | 95 | |
| MEK5 | 80 | 95 | |
| MAP4K3 | 83 | 95 | |
| MAP4K2 | 86 | 95 | |
| YSK1 | 90 | 95 | |
| GLK | 100 | 94 | |
| GCK | 120 | 93 | |
| LKB1 | 130 | 93 | |
| YSK4 | 150 | 92 | |
| MKK4 | 170 | 92 | |
| MKK6 | 200 | 91 |
Data is compiled from publicly available information. The IC50 values for off-target kinases are approximated based on the percentage of inhibition and may vary between different assay formats.
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (Biochemical)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase in a biochemical assay format.
-
Reagents and Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (at a concentration close to the Km for the specific kinase)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and a source of protein to prevent non-specific binding, e.g., BSA)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)
-
Microplate reader compatible with the chosen detection method
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer. Include a DMSO-only control.
-
In a microplate, add the kinase and the diluted this compound or DMSO control. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Allow the reaction to proceed for a specific time at the optimal temperature for the kinase (e.g., 30°C).
-
Stop the reaction (the method will depend on the detection reagent).
-
Add the detection reagent and incubate as per the manufacturer's instructions.
-
Measure the signal on a microplate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Western Blot for FAK Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of FAK in cancer cells.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for the desired time period (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against pFAK (Tyr397) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total FAK, or run a parallel gel.
-
Visualizations
Caption: On- and off-target signaling of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: Overcoming CEP-37440 Resistance In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the dual ALK/FAK inhibitor, CEP-37440, in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?
A1: Reduced sensitivity to this compound can arise from several factors. The most common are the development of a resistant subpopulation of cells or experimental variability. It is crucial to first rule out experimental error by ensuring consistent cell culture conditions, such as cell passage number and health, and verifying the integrity and concentration of your this compound stock solution. If the reduced sensitivity persists, it is likely due to acquired resistance mechanisms within the cancer cells.
Q2: What are the known mechanisms of resistance to ALK inhibitors like this compound?
A2: Resistance to ALK inhibitors, including this compound, can be broadly categorized into two main mechanisms:
-
On-target resistance: This involves genetic alterations in the ALK gene itself. The most common cause is the acquisition of secondary mutations in the ALK kinase domain, which can interfere with the binding of this compound to its target. A well-known example is the G1202R mutation.
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependence on ALK signaling. This allows the cells to survive and proliferate despite the presence of an effective ALK inhibitor. Common bypass pathways include the activation of EGFR, KRAS, or other receptor tyrosine kinases.
Q3: How can I experimentally determine the mechanism of resistance in my cell line?
A3: To elucidate the resistance mechanism, a multi-step approach is recommended:
-
Sequence the ALK kinase domain: Perform Sanger sequencing or next-generation sequencing (NGS) of the ALK kinase domain in your resistant cell line to identify any potential mutations.
-
Assess bypass pathway activation: Use techniques like Western blotting or phospho-receptor tyrosine kinase (RTK) arrays to examine the phosphorylation status of key proteins in alternative signaling pathways (e.g., p-EGFR, p-MET, p-ERK).
-
Compare sensitive and resistant cell lines: A direct comparison of the molecular profiles of the parental (sensitive) and the resistant cell lines is crucial for identifying the changes that have led to resistance.
Q4: My Western blot results for p-ALK or p-FAK are inconsistent after this compound treatment. What could be the issue?
A4: Inconsistent Western blot results can be due to several factors:
-
Suboptimal antibody performance: Ensure your primary antibodies for p-ALK and p-FAK are validated for the specific application and are used at the recommended dilution.
-
Timing of cell lysis: The phosphorylation status of signaling proteins can change rapidly. It is important to lyse the cells at the appropriate time point after this compound treatment to capture the desired effect.
-
Loading controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Phosphatase activity: Inhibit endogenous phosphatases during cell lysis by including phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins of interest.
Troubleshooting Guides
Guide 1: Decreased Cell Viability in Response to this compound
Problem: A previously sensitive cell line shows a diminished response to this compound in a cell viability assay (e.g., MTT, CellTiter-Glo®).
| Potential Cause | Troubleshooting Steps |
| Development of a resistant subpopulation | 1. Perform a dose-response curve: Determine the half-maximal inhibitory concentration (IC50) of this compound for the suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant rightward shift in the IC50 curve indicates resistance. 2. Isolate single-cell clones: Plate the resistant population at a very low density to isolate and expand individual clones. Test the IC50 of these clones to confirm a stable resistant phenotype. |
| Experimental variability | 1. Verify compound integrity: Ensure your stock solution of this compound has not degraded. Prepare a fresh stock solution and repeat the experiment. 2. Check cell health and passage number: Use cells at a consistent and low passage number. Ensure the cells are healthy and free from contamination. 3. Standardize assay conditions: Maintain consistent cell seeding density, drug treatment duration, and assay readout parameters across experiments. |
Guide 2: Investigating Unexpected Western Blot Results
Problem: No significant decrease in the phosphorylation of ALK or FAK is observed after this compound treatment in a cell line presumed to be sensitive.
| Potential Cause | Troubleshooting Steps |
| Ineffective drug concentration or treatment time | 1. Optimize drug concentration: Perform a dose-response experiment and analyze p-ALK and p-FAK levels at various concentrations of this compound. 2. Optimize treatment duration: Conduct a time-course experiment to determine the optimal time point for observing maximal inhibition of ALK and FAK phosphorylation. |
| Technical issues with the Western blot | 1. Validate antibodies: Confirm the specificity and sensitivity of your p-ALK and p-FAK antibodies. 2. Improve protein extraction: Use a lysis buffer containing protease and phosphatase inhibitors to ensure protein integrity and preserve phosphorylation. 3. Check transfer efficiency: Verify that proteins have been efficiently transferred from the gel to the membrane. |
| Cell line-specific characteristics | Confirm target expression: Ensure that your cell line expresses detectable levels of total ALK and FAK protein. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | ALK Status | FAK Status | IC50 (nM) |
| FC-IBC02 | Inflammatory Breast Cancer | Not Expressed | Expressed | ~300 |
| SUM190 | Inflammatory Breast Cancer | Not Expressed | Expressed | ~1000 |
| KPL4 | Breast Cancer | Not Expressed | Expressed | Data not available |
| Sup-M2 | Anaplastic Large Cell Lymphoma | Fusion-positive | Expressed | Data not available |
| Karpas-299 | Anaplastic Large Cell Lymphoma | Fusion-positive | Expressed | Data not available |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Initial Culture: Culture the parental cancer cell line in standard growth medium.
-
Dose Escalation: Begin by treating the cells with a low concentration of this compound (e.g., the IC20).
-
Subculture: Once the cells have adapted and are growing steadily, subculture them and increase the concentration of this compound in a stepwise manner.
-
Maintenance: Continue this process of gradual dose escalation over several months.
-
Characterization: Once a resistant population is established (typically showing a >10-fold increase in IC50 compared to the parental line), perform single-cell cloning to ensure a homogenous population.
-
Validation: Regularly confirm the resistant phenotype by performing cell viability assays and comparing the IC50 to the parental cell line.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for Phospho-ALK and Phospho-FAK
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Lysis: Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p-ALK (e.g., Tyr1604) and p-FAK (e.g., Tyr397).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ALK, total FAK, and a loading control (e.g., GAPDH) to confirm equal protein loading and to assess changes in phosphorylation relative to total protein levels.
Mandatory Visualizations
Caption: this compound dual inhibition of ALK and FAK signaling pathways.
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: Logical relationship between resistance mechanisms and solutions.
CEP-37440 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to the dual FAK and ALK inhibitor, CEP-37440.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is advisable to use a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[1] For optimal stability, stock solutions in DMSO should be stored at -20°C for up to 1 year or -80°C for up to 2 years.[1]
Q2: My this compound is not fully dissolving in DMSO. What can I do?
A2: If you encounter difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath or probe sonicator to aid dissolution. This can help break down compound aggregates.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase solubility. However, be cautious and avoid excessive heat which could degrade the compound.
-
Increase Solvent Volume: Incrementally increasing the volume of DMSO may be necessary to achieve complete dissolution.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. Why is this happening and how can I prevent it?
A3: This is a common issue for many kinase inhibitors, which are often hydrophobic. The precipitation occurs because the compound's solubility is much lower in aqueous solutions than in a strong organic solvent like DMSO. Here are several strategies to prevent precipitation:
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%.
-
Serial Dilution: Perform serial dilutions of your DMSO stock in the aqueous buffer to gradually decrease the solvent polarity.
-
Use of Surfactants or Co-solvents: Adding a small amount of a non-ionic surfactant like Tween-80 or a co-solvent such as PEG300 can help maintain the compound's solubility in aqueous solutions.
-
pH Adjustment: The solubility of many kinase inhibitors is pH-dependent. If your compound has a basic pKa, lowering the pH of your buffer may increase its solubility.
-
Dropwise Addition with Vortexing: Add the DMSO stock to the aqueous medium dropwise while vortexing to ensure rapid and thorough mixing.
Q4: What are some established formulations for in vivo studies with this compound?
A4: Several formulations have been successfully used for oral administration of this compound in animal models. It is recommended to prepare these solutions fresh on the day of use. Here are a few examples:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: this compound Solubility in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (172.38 mM) | Ultrasonic treatment may be needed. Use newly opened DMSO. | |
| DMSO | 30 mg/mL | ||
| DMSO | 2.2 mg/mL (3.79 mM) | Sonication is recommended. | |
| DMF | 12 mg/mL | ||
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (Enzymatic) | IC50 (Cellular) | Reference |
| FAK | 2.3 nM | 88 nM | |
| ALK | 3.5 nM | 40 nM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 580.1 g/mol ). For 1 mg of this compound, you will need 172.38 µL of DMSO to make a 10 mM solution.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile vial.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium or the desired aqueous buffer. This helps to minimize the shock of a large solvent polarity change.
-
Final Dilution: Add the stock or intermediate dilution to the final volume of cell culture medium dropwise while gently vortexing or swirling the tube to ensure rapid mixing. The final DMSO concentration should typically be kept at or below 0.5% to avoid solvent toxicity.
-
Fresh Preparation: Always prepare fresh working solutions for each experiment to ensure compound stability and activity.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway inhibition by this compound.
Caption: Experimental workflow for preparing an in vivo formulation.
References
Technical Support Center: Optimizing CEP-37440 Treatment for Apoptosis Induction
Welcome to the technical support center for CEP-37440. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for apoptosis induction in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] It functions as an ATP-competitive inhibitor, selectively binding to and inhibiting the kinase activity of both FAK and ALK.[3] This inhibition disrupts the downstream signaling pathways mediated by these kinases, which are crucial for cell survival, proliferation, migration, and angiogenesis in various cancer cells.[1]
Q2: How does inhibition of FAK and ALK by this compound lead to apoptosis?
A2: Both FAK and ALK are key regulators of pro-survival signaling pathways.
-
FAK signaling promotes cell survival by activating pathways such as PI3K/Akt and MAPK/ERK, which in turn inhibit pro-apoptotic proteins.[4] FAK can also suppress apoptosis by interacting with proteins in the death receptor complex. By inhibiting FAK, this compound effectively shuts down these survival signals, making the cells more susceptible to apoptosis.
-
ALK signaling , particularly in the context of ALK fusion proteins found in some cancers, also activates strong anti-apoptotic pathways, including the JAK/STAT and PI3K/Akt pathways. Inhibition of ALK by this compound deactivates these pro-survival cascades, thereby promoting apoptosis.
Q3: What are the typical concentrations and treatment durations to induce apoptosis with this compound?
A3: The optimal concentration and treatment duration for this compound are highly cell-line dependent. However, published studies provide a general range.
-
Concentration: In vitro studies have used this compound at concentrations ranging from low nanomolar to low micromolar (e.g., 300 nM to 3000 nM).
-
Treatment Duration: The incubation time to observe apoptosis can vary significantly, from 24 hours to over 192 hours. It is crucial to perform a time-course experiment to determine the optimal window for apoptosis induction in your specific cell model.
Troubleshooting Guides
Problem 1: I am observing decreased cell proliferation, but no significant increase in apoptosis.
-
Possible Cause 1: Suboptimal Treatment Duration. Apoptosis is a dynamic process with a distinct timeline of events. It's possible that the selected time point is too early to detect apoptosis or, conversely, the cells have already completed the apoptotic process. Some cell lines, when treated with ALK inhibitors, may undergo cell-cycle arrest rather than apoptosis.
-
Solution: Perform a time-course experiment. Analyze cells at multiple time points (e.g., 24, 48, 72, 96, and 120 hours) after this compound treatment. Assess both early (e.g., Annexin V staining) and late (e.g., TUNEL assay, PARP cleavage) markers of apoptosis at each time point.
-
-
Possible Cause 2: Insufficient Drug Concentration. The concentration of this compound may be sufficient to inhibit proliferation but not to push the cells past the apoptotic threshold.
-
Solution: Perform a dose-response experiment. Titrate the concentration of this compound (e.g., 100 nM, 500 nM, 1 µM, 2 µM, 5 µM) and assess apoptosis after a fixed, appropriate incubation time (determined from your time-course experiment).
-
-
Possible Cause 3: Cell Line Resistance. The specific cancer cell line you are using may have intrinsic resistance mechanisms to FAK/ALK inhibition-induced apoptosis.
-
Solution: Consider combination therapies. The efficacy of this compound may be enhanced when used in combination with other anti-cancer agents. Also, confirm that your cell line expresses activated FAK (phospho-FAK Tyr397) or ALK, as the antiproliferative activity of this compound is related to its ability to decrease the phosphorylation of these targets.
-
Problem 2: I am unsure which apoptosis markers to analyze and when.
-
Guidance: The timing of apoptotic events can vary depending on the cell type and the stimulus. A kinetic analysis of multiple markers is recommended.
-
Early Events (typically 4-24 hours):
-
Phosphatidylserine (PS) externalization: Detectable by Annexin V staining.
-
Initiator Caspase Activation: Look for cleaved Caspase-8 and/or Caspase-9.
-
-
Mid-to-Late Events (typically 24-72 hours):
-
Effector Caspase Activation: Measure the activity of Caspase-3 and Caspase-7. FAK itself can be cleaved by caspases during apoptosis.
-
PARP Cleavage: Poly(ADP-ribose) polymerase is a substrate of activated Caspase-3, and its cleavage is a hallmark of apoptosis.
-
-
Late Events (typically >48 hours):
-
DNA Fragmentation: Can be assessed by TUNEL assay or DNA laddering.
-
-
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cell Proliferation
| Cell Line | Type | Concentration Range | Duration (hours) | Effect on Proliferation |
| FC-IBC02 | Inflammatory Breast Cancer (IBC) | 300 - 3000 nM | 0 - 192 | Dose-dependent decrease, almost complete at 3000 nM |
| SUM190 | Inflammatory Breast Cancer (IBC) | 300 - 3000 nM | 0 - 192 | Decreased proliferation at low concentrations |
| KPL4 | Inflammatory Breast Cancer (IBC) | 300 - 3000 nM | 0 - 192 | Decreased proliferation at low concentrations |
| MDA-IBC03 | Inflammatory Breast Cancer (IBC) | 300 - 3000 nM | 0 - 192 | Responded only to high concentrations |
| SUM149 | Inflammatory Breast Cancer (IBC) | 300 - 3000 nM | 0 - 192 | Slight response at high concentrations |
| MDA-MB-231 | Triple-Negative Breast Cancer | up to 2000 nM | 144 | Reduced to ~46-54% |
| MDA-MB-468 | Triple-Negative Breast Cancer | up to 2000 nM | 144 | Reduced to ~46-54% |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | 0 - 3000 nM | Not specified | Induces proapoptotic caspases |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | 0 - 3000 nM | Not specified | Induces proapoptotic caspases |
Table 2: Effect of this compound on FAK Phosphorylation
| Cell Line | Concentration | Duration (hours) | Effect on Phospho-FAK1 (Tyr397) |
| FC-IBC02 | 1000 nM | 48 - 120 | Decreased by half after 48 hours |
| SUM190 | 1000 nM | 48 - 120 | Decreased by half after 48 hours |
| KPL4 | 1000 nM | 48 - 120 | Decreased by half after 48 hours |
Experimental Protocols
1. Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of a specific cell line.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 1,000-2,000 cells per well.
-
Allow cells to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 100, 500, 1000, 2000, 5000 nM).
-
Incubate for various time points (e.g., 24, 48, 72, 96, 120, 144, 168, 192 hours).
-
Assess cell viability at each time point using a suitable method, such as MTT, WST-1, or CellTiter-Glo assay.
-
Plot the results as a percentage of the vehicle-treated control to determine the IC50 value at different time points.
-
2. Western Blot Analysis for Apoptosis Markers
-
Objective: To detect the cleavage of PARP and caspases, and the phosphorylation status of FAK.
-
Methodology:
-
Plate cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentration of this compound for the predetermined optimal duration. Include a vehicle-treated control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, phospho-FAK (Tyr397), total FAK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Methodology:
-
Treat cells with this compound as described above.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
-
Mandatory Visualizations
Caption: this compound inhibits FAK and ALK, leading to apoptosis.
Caption: Workflow for optimizing this compound treatment.
Caption: Troubleshooting logic for this compound experiments.
References
CEP-37440 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of CEP-37440 in cell culture media. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is soluble in DMSO at concentrations ranging from 2.2 mg/mL to 100 mg/mL. For aqueous solutions, it has very low solubility in water but can be dissolved in a mixture of DMSO and PBS (pH 7.2) at a 1:2 ratio to a concentration of 0.3 mg/mL.
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C for up to one year or at -80°C for up to two years. The solid form of this compound is stable for at least four years when stored at -20°C.
Q3: What is the stability of this compound in cell culture media at 37°C?
Q4: Can I sonicate this compound to aid dissolution?
A4: Yes, sonication can be used to aid the dissolution of this compound, particularly if precipitation is observed during the preparation of stock solutions. Gentle heating may also be applied.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in stock solution | - Exceeded solubility limit. - Improper solvent. - Low-quality DMSO. | - Ensure the concentration does not exceed the recommended solubility in DMSO. - Use high-purity, anhydrous DMSO. - Gently warm the solution and/or sonicate to redissolve the compound. |
| Precipitation upon dilution in aqueous media | - Poor aqueous solubility of this compound. - High final concentration of DMSO in the media. | - Pre-warm the cell culture media before adding the this compound stock solution. - Vortex the media while adding the stock solution to ensure rapid mixing. - Keep the final DMSO concentration in the cell culture media below 0.5% to avoid solvent-induced toxicity and precipitation. |
| Inconsistent or weaker than expected biological activity | - Degradation of this compound in the stock solution. - Degradation of this compound in the cell culture media during incubation. - Incorrect initial concentration. | - Prepare fresh stock solutions if the current stock is old or has been subjected to multiple freeze-thaw cycles. - For long-term experiments, replenish the cell culture media with freshly diluted this compound every 48-72 hours. - Verify the concentration of the stock solution using a spectrophotometer or other analytical method. |
| Cell toxicity observed in control group | - High concentration of DMSO in the final culture medium. | - Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level, typically below 0.5%. Prepare a vehicle control with the same final DMSO concentration to assess its effect on the cells. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 100 mg/mL (172.38 mM) | |
| DMSO | 30 mg/mL | |
| DMSO | 10 mM | |
| DMSO | 2.2 mg/mL (3.79 mM) | |
| DMF | 12 mg/mL | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | |
| Water | Insoluble |
Table 2: Stability of this compound
| Form | Storage Condition | Duration | Reference |
| Solid | -20°C | ≥ 4 years | |
| Stock Solution in DMSO | -20°C | 1 year | |
| Stock Solution in DMSO | -80°C | 2 years | |
| In vitro (Human Liver Microsomes) | 37°C | Half-life of 23.24 min |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 580.1 g/mol . c. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.801 mg of this compound in 1 mL of DMSO. d. Vortex the solution until the compound is completely dissolved. If necessary, use gentle warming or sonication to aid dissolution. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: General Workflow for Assessing this compound Stability in Cell Culture Media
-
Preparation: a. Prepare a stock solution of this compound in DMSO as described in Protocol 1. b. Prepare the desired cell culture medium (e.g., DMEM with 10% FBS).
-
Incubation: a. Dilute the this compound stock solution into the pre-warmed cell culture medium to a final working concentration (e.g., 1 µM). b. Prepare several identical samples and incubate them at 37°C in a CO2 incubator.
-
Sample Collection: a. Collect samples at different time points (e.g., 0, 4, 8, 24, 48, 72 hours). b. At each time point, transfer an aliquot of the medium to a clean tube and store it at -80°C until analysis.
-
Analysis: a. Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS. b. Plot the concentration of this compound as a function of time to determine its stability profile in the cell culture medium.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Assessment of the in vitro metabolic stability of this compound, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
Potential for CEP-37440-induced cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual FAK/ALK inhibitor, CEP-37440. The focus is on addressing the potential for this compound-induced cytotoxicity in normal cells during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally available, potent dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Its primary mechanism of action is the competitive inhibition of ATP binding to FAK and ALK, which blocks their kinase activity.[4] Specifically, in FAK-dependent cells, this compound decreases cell proliferation by inhibiting the autophosphorylation of FAK1 at tyrosine residue 397 (Tyr 397).[1] This disruption of FAK and ALK-mediated signaling pathways ultimately inhibits tumor cell growth, migration, and survival.
Q2: Does this compound exhibit significant cytotoxicity in normal, non-cancerous cells in vitro?
Based on preclinical studies, this compound demonstrates a notable selectivity for cancer cells over normal cells, particularly at lower concentrations. One key study showed that while this compound decreased the proliferation of several inflammatory breast cancer (IBC) cell lines at concentrations around 1000 nM, it did not significantly affect the proliferation of normal breast epithelial cells (MCF-10A and MCF-12A) at the same concentration. This suggests a therapeutic window where cancer cell growth can be inhibited with minimal impact on normal cells.
Q3: At what concentration does this compound typically show anti-proliferative effects on sensitive cancer cells versus normal cells?
The concentration required for an effect is cell-line dependent. For sensitive cancer cell lines like FC-IBC02, anti-proliferative effects were observed with as little as 300 nM of this compound, with complete inhibition at 1000 nM. In contrast, normal breast epithelial cells did not show a significant reduction in proliferation at 1000 nM. The concentration required to reduce the growth rate by 50% (GI50) provides a quantitative measure of this difference (see Data Summary Table 1).
Q4: My normal control cell line is showing unexpected levels of cytotoxicity. What are the possible causes?
If you observe unexpected cytotoxicity in your normal cell lines, consider the following troubleshooting steps:
-
Concentration Verification: Ensure the final concentration of this compound is accurate. Serial dilution errors can lead to significantly higher concentrations than intended.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is consistent across all conditions (including vehicle controls) and is below the toxic threshold for your specific cell line (typically <0.5%).
-
Cell Line Sensitivity: While studies show low toxicity in specific normal cell lines (e.g., MCF-10A, MCF-12A), other normal cell lines may have different sensitivities. It is crucial to establish a baseline dose-response curve for your specific normal cell line.
-
Off-Target Effects: Although designed to be selective, high concentrations of any inhibitor can lead to off-target effects. Try lowering the concentration to the minimum effective dose for your cancer cell line.
-
Experimental Error: Review protocols for potential errors in cell plating density, incubation times, or reagent preparation.
Data Presentation
Table 1: In Vitro Growth Inhibition (GI50) of this compound in Cancer vs. Normal Cell Lines
The following table summarizes the concentration of this compound required to inhibit the growth of various cell lines by 50% (GI50).
| Cell Line | Cell Type | GI50 (nM) | Reference |
| FC-IBC02 | Inflammatory Breast Cancer (IBC) | 91 | |
| SUM190 | Inflammatory Breast Cancer (IBC) | 900 | |
| KPL4 | Breast Cancer | 890 | |
| MCF-10A | Normal Breast Epithelial | > 3000 | |
| MCF-12A | Normal Breast Epithelial | > 3000 |
Data extracted from studies on inflammatory breast cancer cells and normal breast epithelial cells.
Experimental Protocols
Protocol 1: Assessing Cell Proliferation and Cytotoxicity via MTS Assay
This protocol outlines a method to determine the effect of this compound on cell proliferation.
1. Materials:
- This compound stock solution (e.g., 4 mM in DMSO).
- Appropriate cell culture medium and serum.
- 96-well cell culture plates.
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
- Multichannel pipette.
- Plate reader capable of measuring absorbance at 490 nm.
2. Procedure:
- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
- Drug Preparation: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0 nM to 3000 nM). Prepare a vehicle control containing the same final DMSO concentration as the highest this compound dose.
- Treatment: Remove the overnight culture medium and replace it with 100 µL of the medium containing the various concentrations of this compound or vehicle control.
- Incubation: Incubate the plate for the desired duration (e.g., 72 to 120 hours).
- MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Measurement: Read the absorbance at 490 nm using a microplate reader.
- Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell proliferation. Plot the results to calculate the GI50 value.
Mandatory Visualization
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of this compound and a typical experimental workflow.
Caption: this compound inhibits FAK and ALK autophosphorylation.
Caption: Workflow for assessing this compound cytotoxicity.
References
Addressing variability in CEP-37440 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when using the dual FAK and ALK inhibitor, CEP-37440.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro and in vivo experiments with this compound.
Issue 1: High Variability in In Vitro Potency (IC50) Between Experiments
Inconsistent IC50 values are a frequent challenge. This guide will help you pinpoint and resolve the source of this variability.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | Visually inspect for compound precipitation in your assay buffer. Ensure the final DMSO concentration is consistent across experiments and does not exceed 1%. Prepare fresh dilutions of this compound from a stock solution for each experiment.[1][2][3] |
| Cell Line Health and Passage Number | Ensure cells are healthy and in the logarithmic growth phase. Use a consistent and low passage number for all experiments, as kinase expression and signaling can change with excessive passaging. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Use a consistent lot of serum and other reagents. |
| ATP Concentration in Kinase Assays | As an ATP-competitive inhibitor, the apparent potency of this compound can be affected by the ATP concentration.[4] For biochemical assays, use an ATP concentration close to the Km for the kinase. Be aware that cellular ATP levels can fluctuate, which may contribute to variability in cell-based assays. |
Logical Troubleshooting Flow for Inconsistent IC50 Values
Caption: A step-by-step guide to troubleshooting inconsistent IC50 values.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
It is common to observe a difference in the potency of a kinase inhibitor when comparing its activity in a biochemical assay versus a cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Cellular Uptake and Efflux | The cell membrane can limit the intracellular concentration of this compound. Active efflux by transporters can also reduce its effective concentration. Consider using cell lines with known transporter expression profiles or using transporter inhibitors as controls. |
| Plasma Protein Binding | This compound has modest plasma protein binding.[4] In cell culture media containing serum, the free concentration of the inhibitor available to enter cells may be lower than the nominal concentration. Consider using serum-free media for a short duration during the inhibitor treatment or performing assays in the presence of a consistent serum concentration. |
| Off-Target Effects in Cells | In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets, not just ALK and FAK. Consider using orthogonal approaches, such as RNAi or CRISPR, to validate that the observed phenotype is on-target. |
| Metabolic Stability | This compound has been shown to have moderate metabolic stability. In longer-term cellular assays, the compound may be metabolized, leading to a decrease in the effective concentration over time. Consider shorter incubation times or replenishing the compound during the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, ATP-competitive dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Focal Adhesion Kinase (FAK). By binding to the ATP-binding site of these kinases, it blocks their phosphorylation activity and downstream signaling.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits both ALK and FAK signaling pathways.
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C for long-term stability. Repeated freeze-thaw cycles should be avoided.
| Solvent | Solubility |
| DMSO | 100 mg/mL (172.38 mM) |
| DMF | 12 mg/ml |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/ml |
Q3: What are the reported in vitro IC50 values for this compound?
The IC50 values for this compound can vary depending on the assay format and the specific kinase.
| Target | Enzymatic IC50 | Cellular IC50 |
| FAK | 2.3 nM | 88 nM |
| ALK | 3.5 nM | 40 nM |
Q4: How does this compound perform in vivo?
This compound is orally bioavailable and has shown efficacy in preclinical animal models. For example, in mouse xenograft models of inflammatory breast cancer, this compound treatment resulted in significant tumor growth inhibition.
General Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for in vivo experiments with this compound.
Q5: Are there any known off-target effects of this compound?
While this compound is a potent inhibitor of ALK and FAK, like most kinase inhibitors, it may have off-target activities, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to confirm that the observed effects are due to the inhibition of ALK and/or FAK.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS Assay)
This protocol is adapted from studies on inflammatory breast cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 1%. Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blotting for Phospho-FAK Inhibition
This protocol allows for the direct measurement of FAK inhibition in cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phospho-FAK (Tyr397) and total FAK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-FAK signal to the total FAK signal.
References
CEP-37440 Metabolic Stability in Human Liver Microsomes: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the metabolic stability of CEP-37440 in human liver microsomes (HLMs).
Quantitative Data Summary
The metabolic stability of this compound in human liver microsomes has been assessed in multiple studies, yielding key pharmacokinetic parameters. The following table summarizes the reported in vitro data.
| Parameter | Reported Value | Source |
| In Vitro Half-life (t½) | 23.24 min | [1][2][3] |
| > 40 min | [4][5] | |
| Intrinsic Clearance (CLint) | 34.74 mL/min/kg |
Note: Variations in reported values can arise from differences in experimental conditions, such as protein concentration and substrate concentration.
Experimental Protocols
A detailed methodology for assessing the in vitro metabolic stability of this compound in human liver microsomes is outlined below. This protocol is based on established methods for quantifying the compound's depletion over time.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound using human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH (enzyme cofactor)
-
Magnesium Chloride (MgCl₂)
-
0.1 M Sodium Phosphate Buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal Standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a metabolic buffer solution containing 0.1 M sodium phosphate (pH 7.4), 1 mM NADPH, and 3.3 mM MgCl₂.
-
Dilute the human liver microsomes in the metabolic buffer to the desired concentration.
-
-
Incubation:
-
Pre-warm the HLM solution at 37°C.
-
Initiate the metabolic reaction by adding this compound to the pre-warmed HLM solution.
-
Incubate the mixture at 37°C.
-
-
Time Point Sampling:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quench the metabolic reaction immediately by adding ice-cold acetonitrile containing an internal standard to each aliquot.
-
-
Sample Processing:
-
Vortex the quenched samples.
-
Centrifuge the samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the well-stirred model.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate samples | - Inconsistent pipetting- Inhomogeneous mixing of the incubation mixture- Temperature fluctuations during incubation | - Use calibrated pipettes and ensure proper technique.- Vortex the incubation mixture thoroughly before aliquoting.- Use a calibrated incubator and monitor the temperature closely. |
| No significant depletion of this compound observed | - Inactive microsomes- Absence or degradation of NADPH- Incorrect buffer pH | - Use a new batch of microsomes and verify their activity with a positive control substrate.- Prepare fresh NADPH solution immediately before use and store it on ice.- Verify the pH of the phosphate buffer. |
| Very rapid disappearance of this compound (including at time 0) | - Non-enzymatic degradation- Binding to plasticware | - Run a control incubation without NADPH to assess non-enzymatic degradation.- Use low-binding microcentrifuge tubes and pipette tips. |
| Poor peak shape or sensitivity in LC-MS/MS analysis | - Matrix effects- Improper mobile phase composition- Contaminated LC system | - Optimize the sample preparation method to remove interfering substances.- Adjust the mobile phase composition and gradient.- Clean the LC system, including the column and injection port. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of assessing the metabolic stability of this compound in human liver microsomes?
A1: The primary purpose is to predict the in vivo metabolic clearance of this compound. This in vitro assay helps to estimate how quickly the drug will be metabolized by enzymes in the liver, which is a crucial factor in determining its dosing regimen and potential for drug-drug interactions.
Q2: Which cytochrome P450 (CYP) enzymes are likely involved in the metabolism of this compound?
A2: While the specific CYP enzymes have not been fully elucidated in the provided documents, the ethanolamine moiety of this compound has been identified as a potential site of metabolic instability, suggesting that enzymes that metabolize this functional group could be involved. Further reaction phenotyping studies would be needed to identify the specific CYP isoforms.
Q3: What does a half-life of 23.24 minutes in HLMs indicate for this compound?
A3: A half-life of 23.24 minutes suggests that this compound has a moderate rate of metabolism in human liver microsomes. This indicates that the compound is likely to have a moderate extraction ratio in the liver and a reasonable in vivo bioavailability.
Q4: How can the metabolic stability of this compound be improved?
A4: In silico analysis suggests that minor structural modifications to the ethanolamine moiety or its substitution could potentially enhance the metabolic stability and safety profile of new derivatives compared to this compound.
Q5: What is the "well-stirred model" and why is it used?
A5: The well-stirred model is a common pharmacokinetic model used to estimate in vitro intrinsic clearance. It assumes that the drug concentration in the liver is uniform and that the rate of metabolism is proportional to the unbound drug concentration. It is widely used for its simplicity and its utility in predicting in vivo clearance from in vitro data.
Visualizations
The following diagram illustrates the general experimental workflow for assessing the metabolic stability of a compound like this compound in human liver microsomes.
Caption: Experimental workflow for HLM metabolic stability assay.
References
- 1. Assessment of the in vitro metabolic stability of this compound, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Assessment of the in vitro metabolic stability of this compound, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening [frontiersin.org]
- 3. Assessment of the in vitro metabolic stability of this compound, a selective FAK/ALK inhibitor, in HLMs using fast UPLC-MS/MS method: in silico metabolic lability and DEREK alerts screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Resistance to CEP-37440
Welcome to the technical support center for researchers utilizing CEP-37440 (also known as ESK440). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying potential mechanisms of resistance to this dual FAK/ALK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, potent dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Its primary mechanism involves blocking the autophosphorylation of FAK at tyrosine 397 (Tyr397), a critical step in its activation.[2][4] By inhibiting both FAK and ALK, this compound disrupts key signaling pathways involved in tumor cell proliferation, survival, migration, and angiogenesis.
Q2: We are observing reduced sensitivity to this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A2: While specific acquired resistance mechanisms to this compound are still under investigation, potential mechanisms can be extrapolated from research on other ALK and FAK inhibitors. These can be broadly categorized as on-target and off-target (bypass) mechanisms.
-
On-Target Modifications (ALK-dependent):
-
Secondary Mutations in the ALK Kinase Domain: The development of point mutations within the ALK kinase domain is a common mechanism of resistance to ALK inhibitors. These mutations can interfere with the binding of this compound to ALK, thereby reducing its inhibitory effect.
-
ALK Gene Amplification: An increase in the copy number of the ALK fusion gene can lead to higher levels of the target protein, potentially overwhelming the inhibitory capacity of the drug.
-
-
Off-Target Modifications (ALK-independent Bypass Pathways):
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependence on ALK. Commonly implicated pathways include the EGFR, HER2/HER3, MET, and IGF-1R signaling cascades. Activation of these pathways can reactivate downstream signaling, such as the PI3K/AKT and MAPK/ERK pathways, even in the presence of ALK inhibition.
-
Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
-
FAK-Mediated Resistance:
-
FAK Scaffolding Functions: FAK has both kinase-dependent and -independent scaffolding functions. It's possible that even with kinase inhibition by this compound, the scaffolding function of FAK could still contribute to cell survival and resistance.
-
Crosstalk with Other Pathways: FAK is a central node in numerous signaling pathways. Upregulation of pathways that signal downstream of or parallel to FAK could potentially compensate for its inhibition.
-
Q3: Our experimental results with this compound are inconsistent. What are some common troubleshooting steps?
A3: Inconsistent results can arise from several factors. Here are some troubleshooting suggestions:
-
Compound Integrity: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Health and Passage Number: Use cells at a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug responses. Ensure cells are healthy and free from contamination.
-
Assay Conditions: Standardize all experimental parameters, including cell seeding density, drug treatment duration, and the timing of assay readouts.
-
Off-Target Effects: While this compound is a selective inhibitor, off-target effects are always a possibility. Consider including appropriate controls to rule out non-specific effects.
Troubleshooting Guides
Problem 1: Decreased Cell Death in Long-Term Cultures Despite Continuous this compound Treatment
This scenario suggests the development of an acquired resistance mechanism. The following workflow can help identify the underlying cause.
Experimental Workflow for Investigating Acquired Resistance
Figure 1. A stepwise workflow for characterizing acquired resistance to this compound.
Problem 2: No Observed Decrease in FAK or ALK Phosphorylation After this compound Treatment in a Resistant Cell Line
This could indicate an on-target modification preventing drug binding or a technical issue with the experiment.
| Potential Cause | Troubleshooting Steps |
| Mutation in the ALK kinase domain | 1. Sequence the ALK kinase domain: Compare the sequence from resistant cells to the parental cell line to identify potential mutations. 2. Structural modeling: If a mutation is found, use molecular modeling to predict its impact on this compound binding. |
| Experimental variability | 1. Verify compound activity: Test the same batch of this compound on the parental, sensitive cell line to confirm it is active. 2. Optimize Western blot: Ensure the antibodies for phosphorylated and total FAK/ALK are validated and working correctly. Include positive and negative controls. |
| Increased ALK/FAK expression | 1. Quantify protein levels: Use Western blotting or quantitative mass spectrometry to compare the total protein levels of ALK and FAK in resistant versus parental cells. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | Key Genetic Features | This compound GI50 (nM) | Reference |
| FC-IBC02 | Inflammatory Breast Cancer | Triple-Negative | 91 | |
| SUM190 | Inflammatory Breast Cancer | ERBB2-positive | 900 | |
| KPL4 | Inflammatory Breast Cancer | ERBB2-positive | 890 | |
| SUM149 | Inflammatory Breast Cancer | Triple-Negative | >3000 | |
| COG-N-561 LR | Neuroblastoma | Lorlatinib-resistant, ABCB1 overexpression | 319 |
Signaling Pathways
This compound Target Pathways and Potential Resistance Mechanisms
Figure 2. Overview of this compound targets and potential resistance pathways.
Experimental Protocols
Protocol: Generation of a this compound-Resistant Cell Line
This protocol outlines a general method for developing a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
-
Determine the initial IC50:
-
Plate the parental cancer cell line at a predetermined optimal density in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
-
Induce Resistance:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Continuously culture the cells in this drug-containing medium, passaging them as they reach 70-80% confluency.
-
Once the cells have adapted and are growing at a normal rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each dose escalation, allow the cells to recover and resume a normal growth rate before the next increase.
-
-
Characterize the Resistant Cell Line:
-
Periodically determine the IC50 of the resistant cell population to monitor the level of resistance. A significant increase in IC50 (typically >3-fold) indicates the development of resistance.
-
Once a stable resistant cell line is established, perform single-cell cloning to ensure a homogenous population.
-
Cryopreserve stocks of the resistant cell line at various stages of development.
-
Maintain the resistant cell line in a medium containing a maintenance dose of this compound (e.g., the IC20 of the parental line) to preserve the resistant phenotype.
-
-
Investigate Resistance Mechanisms:
-
Using the resistant clones, perform the experiments outlined in the "Troubleshooting Guides" section to investigate on-target and off-target resistance mechanisms. This includes sequencing the ALK kinase domain and performing Western blots for bypass signaling pathway activation.
-
References
- 1. Therapeutic benefit of the dual ALK/FAK inhibitor ESK440 in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing CEP-37440 precipitation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the precipitation of CEP-37440 in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues related to this compound precipitation during experimental workflows.
Issue: Precipitate observed after diluting DMSO stock solution in aqueous media.
Answer:
Precipitation of this compound upon dilution of a DMSO stock solution into aqueous buffers (e.g., PBS, cell culture media) is a common issue due to its low aqueous solubility.[1] Here are several factors to consider and steps to troubleshoot this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells. However, a slightly higher DMSO concentration might be necessary to maintain solubility.
-
Concentration of this compound: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Refer to the solubility data in Table 1.
-
Solution Temperature: The temperature of your aqueous medium can affect solubility. Pre-warming the aqueous medium to 37°C before adding the this compound stock solution may help.
-
Mixing Method: Rapidly diluting the DMSO stock in the aqueous buffer can cause the compound to precipitate out. Try adding the DMSO stock dropwise while vortexing or stirring the aqueous buffer to ensure rapid and even distribution.
-
Sonication: If precipitation occurs, brief sonication of the final solution in an ultrasonic water bath may help to redissolve the compound.[2] However, be cautious with this method as prolonged sonication can potentially degrade the compound.[2]
Issue: How can I prepare a working solution of this compound for in vivo studies?
Answer:
For in vivo studies, a more complex vehicle is often required to maintain the solubility and bioavailability of this compound. A commonly used formulation involves a mixture of solvents. For example, a vehicle consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS has been suggested.[2]
Experimental Protocol for In Vivo Formulation: [2]
-
Dissolve the required amount of this compound in DMSO to prepare a concentrated stock solution.
-
Add PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture and mix until clear.
-
Finally, add saline or PBS to the mixture to reach the desired final volume and mix until the solution is clear.
It is recommended to prepare this formulation fresh for each experiment.
Issue: My this compound powder will not dissolve in the initial solvent.
Answer:
If you are having trouble dissolving the this compound powder in your chosen solvent (e.g., DMSO), consider the following:
-
Sonication: As recommended by suppliers, sonication can aid in the dissolution of this compound. Use an ultrasonic water bath for this purpose.
-
Gentle Warming: Gentle warming of the solution (e.g., to 37°C) may increase the solubility of the compound.
-
Solvent Purity: Ensure that your solvent is of high purity and anhydrous, as contaminants or water can affect solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound powder is stable for at least four years when stored at -20°C. Stock solutions in DMSO should be stored at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound in various solvents is summarized in Table 1.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). It functions as an ATP-competitive inhibitor, blocking the autophosphorylation and subsequent downstream signaling of these kinases. This inhibition can lead to a decrease in cell proliferation, migration, and survival in cancer cells where these pathways are overactive.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | ~30 mg/mL | |
| DMSO | 10 mM (~5.8 mg/mL) | |
| DMSO | 2.2 mg/mL (3.79 mM) | |
| DMF | ~12 mg/mL | |
| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | |
| Ethanol | ≥11.37 mg/mL |
Visualizations
Experimental Workflow for Aqueous Solution Preparation
Caption: Workflow for preparing this compound aqueous solutions.
Troubleshooting Precipitation Issues
References
Best practices for handling and storing CEP-37440
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and experimental use of CEP-37440.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] Its primary mechanism of action is the inhibition of the autophosphorylation of FAK at Tyrosine 397 (Tyr397) and the kinase activity of ALK, thereby disrupting downstream signaling pathways involved in cell proliferation, survival, and migration.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid powder should be stored at -20°C for up to 3 years.[4] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 2 years or -20°C for up to 1 year.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.8 mg of this compound (Molecular Weight: 580.1 g/mol ) in 1 mL of DMSO. Sonication may be used to aid dissolution. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and then make fresh dilutions for your experiments.
Q4: Can I use this compound in animal studies?
A4: Yes, this compound has been demonstrated to be orally bioavailable and effective in in vivo preclinical models, including xenograft studies in mice. It can be administered via oral gavage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates in cell culture medium. | The final concentration of DMSO is too high, or the compound's solubility in aqueous solution is exceeded. | Ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity and precipitation. Prepare intermediate dilutions of your stock solution in culture medium before adding to the final culture volume. Gentle warming to 37°C may help with initial dissolution, but monitor for any signs of precipitation over time. |
| Inconsistent or no inhibitory effect observed. | 1. Improper storage leading to compound degradation.2. Incorrect dosage or concentration.3. Cell line is not sensitive to FAK/ALK inhibition. | 1. Ensure the compound has been stored correctly at the recommended temperatures and protected from light.2. Verify the calculations for your working concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.3. Confirm that your target cells express activated (phosphorylated) FAK or ALK. Use a positive control cell line known to be sensitive to this compound. |
| High levels of cell death or cytotoxicity observed. | The concentration of this compound is too high for the specific cell line. | Determine the IC50 value for your cell line through a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations at or below the IC50 for mechanism-of-action studies to minimize off-target effects and general cytotoxicity. |
| Difficulty dissolving the compound. | The compound may have formed aggregates. | Gentle warming (37°C) and sonication can aid in dissolving the compound in the recommended solvent. Ensure you are using a high-purity, anhydrous solvent. |
Experimental Protocols & Data
This compound In Vitro Potency
| Target | Assay Type | IC50 (nM) |
| FAK | Enzymatic | 2.3 |
| ALK | Enzymatic | 3.5 |
| FAK | Cellular | 88 |
| ALK | Cellular | 40 |
| ALK (in 75% human plasma) | Cellular | 120 |
Data compiled from multiple sources.
Detailed Experimental Protocol: Western Blot for Phospho-FAK (Tyr397) Inhibition
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time period (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: To normalize the results, strip the membrane and re-probe with an antibody for total FAK and a loading control (e.g., GAPDH or β-actin). Quantify the band intensities to determine the relative decrease in FAK phosphorylation.
Visualizations
Caption: this compound inhibits the phosphorylation of FAK and ALK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: CEP-37440 and Crizotinib in ALK-Positive Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC): CEP-37440, a dual inhibitor of ALK and Focal Adhesion Kinase (FAK), and crizotinib, the first-in-class ALK inhibitor. This comparison is based on available preclinical data to inform research and development decisions.
At a Glance: Key Quantitative Data
Direct comparative studies of this compound and crizotinib are limited. The following tables summarize key in vitro efficacy data from separate studies. It is important to note that variations in experimental conditions can influence these values.
Table 1: In Vitro Enzymatic and Cellular Inhibition
| Inhibitor | Target | Assay Type | IC50 / Ki | Source |
| This compound | ALK | Enzymatic Assay | IC50: 3.5 nM | [1] |
| ALK | - | Ki: 120 nM | [2] | |
| FAK | Enzymatic Assay | IC50: 2.3 nM | [1] | |
| Crizotinib | ALK, c-Met | Kinase Assay | IC50: 5–25 nmol/L | [3] |
| NPM-ALK | Cellular Phosphorylation Assay | IC50: ~24 nM | ||
| EML4-ALK | Cell Proliferation (H3122) | IC50: ~250-340 nM |
Table 2: Activity Against Crizotinib-Resistant ALK Mutations
| Inhibitor | ALK Mutation | Activity | Source |
| This compound | F1174L | Sensitive | [2] |
| Crizotinib | L1196M, G1269A, C1156Y, etc. | Resistance Observed |
Mechanism of Action and Signaling Pathways
Both this compound and crizotinib are ATP-competitive inhibitors that target the kinase domain of ALK, albeit with different target profiles.
This compound is an orally available dual kinase inhibitor that selectively targets both ALK and FAK. By inhibiting ALK, it disrupts the downstream signaling pathways that promote tumor cell growth in ALK-overexpressing cells. Simultaneously, its inhibition of FAK, a key component in cell migration, proliferation, and survival, offers a potential synergistic anti-tumor effect.
Crizotinib is a multi-targeted receptor tyrosine kinase inhibitor that primarily targets ALK, MET, and ROS1. In ALK-positive NSCLC, the EML4-ALK fusion protein leads to constitutive activation of the ALK kinase, driving cancer cell proliferation and survival. Crizotinib blocks this aberrant signaling.
Experimental Protocols
Detailed experimental protocols for direct comparative studies are not available. However, the following sections describe the general methodologies employed in the preclinical evaluation of ALK inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase.
Methodology:
-
Reagents : Recombinant human ALK kinase domain, a specific peptide substrate, ATP (often radiolabeled with γ-³²P or in a system coupled with a reporter enzyme), and the test inhibitor (this compound or crizotinib) at various concentrations.
-
Reaction Setup : The reaction is initiated by mixing the ALK enzyme, substrate, and test inhibitor in a reaction buffer. The reaction is started by the addition of ATP.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection : The extent of substrate phosphorylation is quantified. For radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive methods, it may involve measuring the product of a coupled enzyme reaction via absorbance or fluorescence.
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay - General Protocol)
This assay measures the effect of the inhibitors on the proliferation of cancer cell lines, such as those harboring ALK fusions (e.g., H3122).
Methodology:
-
Cell Plating : ALK-positive NSCLC cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with a range of concentrations of this compound or crizotinib and incubated for a period of time (e.g., 72 hours).
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation : The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization : A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis : The absorbance values are proportional to the number of viable cells. The IC50 value is calculated as the drug concentration that inhibits cell proliferation by 50% compared to untreated control cells.
In Vivo Xenograft Model (General Protocol)
This model assesses the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Cell Implantation : ALK-positive NSCLC cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment : Tumors are allowed to grow to a palpable size.
-
Treatment Groups : Mice are randomized into different treatment groups: vehicle control, this compound, and crizotinib.
-
Drug Administration : The drugs are typically administered orally on a daily or twice-daily schedule.
-
Monitoring : Tumor volume and the body weight of the mice are measured regularly to assess efficacy and toxicity.
-
Endpoint : At the end of the study, tumors may be excised for further analysis, such as pharmacodynamic studies to measure the inhibition of ALK phosphorylation. The primary endpoint is typically tumor growth inhibition.
Discussion and Future Directions
Based on the limited available data, this compound demonstrates potent in vitro inhibition of ALK, with an IC50 in the low nanomolar range, comparable to or potentially more potent than crizotinib in enzymatic assays. A key potential advantage of this compound is its dual inhibition of FAK, which may offer a broader anti-tumor activity and potentially overcome certain resistance mechanisms. Furthermore, early data suggests this compound may be active against the crizotinib-resistant ALK F1174L mutation.
Crizotinib, as an established therapy, has a well-documented clinical efficacy and safety profile in ALK-positive NSCLC. However, the development of resistance is a significant clinical challenge.
To provide a more definitive comparison, future preclinical studies should directly compare this compound and crizotinib in the same battery of in vitro and in vivo assays, including:
-
Head-to-head IC50 determinations in a panel of ALK-positive NSCLC cell lines.
-
Comparative efficacy studies in ALK-positive NSCLC xenograft and patient-derived xenograft (PDX) models.
-
Comprehensive profiling against a panel of clinically relevant crizotinib-resistant ALK mutations.
-
In vivo studies to assess brain penetration and efficacy against intracranial tumors, a common site of metastasis in ALK-positive NSCLC.
Such studies will be crucial in elucidating the relative strengths and weaknesses of this compound and its potential as a next-generation therapy for ALK-positive NSCLC.
References
A Head-to-Head Comparison of FAK Inhibitors: CEP-37440 vs. PF-573228
In the landscape of cancer therapeutics, Focal Adhesion Kinase (FAK) has emerged as a critical target for intervention due to its pivotal role in cell adhesion, migration, proliferation, and survival. Among the numerous FAK inhibitors developed, CEP-37440 and PF-573228 have garnered significant attention from the research community. This guide provides a comprehensive, data-driven comparison of these two inhibitors to aid researchers, scientists, and drug development professionals in making informed decisions for their specific research needs.
Mechanism of Action and Kinase Selectivity
Both this compound and PF-573228 are small molecule inhibitors that target the kinase activity of FAK. However, they exhibit distinct selectivity profiles.
This compound is an orally available dual inhibitor of both Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK)[1][2]. By binding to and inhibiting these kinases, this compound disrupts their respective signaling pathways, ultimately leading to the inhibition of tumor cell growth in cells that overexpress FAK and ALK[1].
PF-573228 is a potent and selective ATP-competitive inhibitor of FAK[3][4]. It demonstrates significant selectivity for FAK over other kinases, including the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). This high selectivity can be advantageous in studies aiming to specifically dissect the role of FAK signaling.
Biochemical and Cellular Potency
The potency of these inhibitors has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy.
| Inhibitor | Biochemical IC50 (FAK) | Cellular IC50 (p-FAK Y397) | Other Targets (IC50) |
| This compound | 2.3 nM | Not explicitly stated in a single value, but demonstrated to decrease p-FAK1 (Tyr 397) at 1000 nM. | ALK (3.5 nM) |
| PF-573228 | 4 nM | 30-100 nM in various cell lines. 11 nM in A431 cells. | >50-250 fold selectivity over other kinases. |
Note: IC50 values can vary depending on the specific experimental conditions, such as ATP concentration in biochemical assays and the cell line used in cellular assays.
In Vitro and In Vivo Efficacy
The anti-cancer effects of both inhibitors have been demonstrated in a range of preclinical models.
This compound has shown efficacy in reducing cell proliferation in inflammatory breast cancer (IBC) cells in a dose-dependent manner. It achieves this by blocking the autophosphorylation of FAK at tyrosine 397. In vivo studies using IBC xenograft models in mice have demonstrated that oral administration of this compound can inhibit tumor growth. Notably, this compound has been reported to cross the blood-brain barrier, suggesting its potential for treating brain metastases.
PF-573228 has been shown to inhibit both chemotactic and haptotactic cell migration. In various cancer cell lines, it has been observed to decrease cell survival and proliferation, and induce cell cycle arrest. In vivo, PF-573228 has been shown to suppress mammary tumorigenesis and lung metastasis in mouse models.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: FAK signaling pathway and points of inhibition.
References
A Comparative Guide to CEP-37440: Evaluating its Dual Inhibitory Effect on FAK and ALK
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CEP-37440, a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), with other selective and dual inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of its therapeutic potential.
This compound is an orally bioavailable, ATP-competitive inhibitor that has demonstrated potent and selective activity against both FAK and ALK.[1][2] The dual inhibition of these two kinases is a promising strategy in cancer therapy, as both FAK and ALK are implicated in tumor cell proliferation, survival, migration, and angiogenesis.[3] FAK overexpression is characteristic of multiple invasive solid tumors, while ALK dysregulation is associated with a variety of cancers.[3][4]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound in comparison to other FAK and ALK inhibitors.
Table 1: Inhibitory Activity against FAK
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Cell-based IC50 (nM) |
| This compound | Dual FAK/ALK | 2.0 - 2.3 | 2.3 | 88 |
| VS-4718 (PND-1186) | FAK | 1.5 | - | ~100 |
| APG-2449 | ALK/ROS1/FAK | - | 5.4 | 2,710 - 3,550 |
Table 2: Inhibitory Activity against ALK
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Cell-based IC50 (nM) |
| This compound | Dual FAK/ALK | 3.1 - 3.5 | 120 | 40 - 120 |
| Crizotinib | ALK/ROS1/MET | - | - | 23 - 107 |
| Ceritinib | ALK | 0.2 | - | 22.8 - 26.0 |
| Alectinib | ALK | 1.9 | 2.4 | 3 |
| Brigatinib | ALK/EGFR | 0.6 | - | 14 |
| Lorlatinib | ALK/ROS1 | - | <0.07 | 0.2 - 77 |
| APG-2449 | ALK/ROS1/FAK | - | 1.6 | - |
Experimental Validation of this compound's Inhibitory Effect
The inhibitory effects of this compound on FAK and ALK have been validated through various in vitro and in vivo experiments.
In Vitro Studies
-
Cell Proliferation Assays: this compound has been shown to decrease the proliferation of various cancer cell lines in a dose-dependent manner. For instance, it effectively suppressed the proliferation of NPM-ALK+ anaplastic large-cell lymphoma (ALCL) cells, Sup-M2 and Karpas-299, with IC50 values of 84 nM and 131 nM, respectively.
-
Phosphorylation Inhibition: A key mechanism of action for this compound is the inhibition of FAK autophosphorylation at Tyr 397. Treatment of inflammatory breast cancer (IBC) cells with 1000 nM this compound resulted in a decrease in phospho-FAK1 (Tyr 397) levels.
In Vivo Studies
-
Xenograft Models: In preclinical mouse xenograft models, orally administered this compound has demonstrated significant tumor growth inhibition. In a study with Sup-M2 xenografts, a 30 mg/kg dose inhibited tyrosine phosphorylation. Furthermore, a 55 mg/kg dose inhibited FAK phosphorylation in CWR22 xenografts.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of FAK and ALK, and a typical experimental workflow for validating the efficacy of an inhibitor like this compound.
Caption: FAK and ALK Signaling Pathways and the inhibitory action of this compound.
References
A Comparative Guide to CEP-37440 Combination Therapy with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual FAK/ALK inhibitor CEP-37440 as a monotherapy versus its potential in combination with conventional chemotherapy agents. While direct preclinical or clinical data on this compound combined with specific chemotherapy regimens are limited in publicly available literature, this guide leverages experimental data from studies on other selective ALK and FAK inhibitors to provide a well-grounded comparison and rationale for future research.
Introduction to this compound
This compound is a potent, orally bioavailable small molecule that dually inhibits Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] FAK is a non-receptor tyrosine kinase involved in integrin-mediated signal transduction, playing a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with invasive and metastatic tumors.[5] ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or rearrangements, drives the growth of various cancers, including neuroblastoma and non-small cell lung cancer (NSCLC). This compound has demonstrated preclinical efficacy in inhibiting tumor growth in various cancer models, including inflammatory breast cancer and neuroblastoma.
Rationale for Combination Therapy
The primary motivation for combining targeted therapies like this compound with broad-spectrum chemotherapy agents is to achieve synergistic antitumor effects, overcome drug resistance, and improve therapeutic outcomes. Chemotherapy can induce DNA damage and cell death in a wide range of cancer cells, while this compound can specifically target the survival and proliferation pathways driven by FAK and ALK. This dual approach can potentially lead to a more profound and durable response.
dot
Caption: Logical relationship of combining targeted and chemotherapy agents.
Signaling Pathways Targeted by this compound
This compound's dual-targeting mechanism disrupts two key signaling cascades implicated in cancer progression.
dot
Caption: FAK and ALK signaling pathways inhibited by this compound.
Performance Comparison: Monotherapy vs. Combination Therapy
The following tables summarize preclinical data for this compound as a monotherapy and for analogous FAK and ALK inhibitors in combination with chemotherapy.
Table 1: this compound Monotherapy Performance
| Cancer Type | Model | Treatment | Efficacy | Reference |
| Inflammatory Breast Cancer | SUM190 xenograft | 55 mg/kg this compound | 79.7% tumor growth inhibition | |
| Anaplastic Large Cell Lymphoma | SUP-M2 xenograft | 3-55 mg/kg this compound | Dose-dependent tumor growth inhibition | |
| Neuroblastoma | NB-1 xenograft | 60 mg/kg this compound | Significant reduction in tumor growth |
Table 2: Performance of Analogous Inhibitors in Combination Therapy
| Inhibitor (Target) | Cancer Type | Model | Combination | Efficacy | Reference |
| Crizotinib (ALK) | Neuroblastoma | NB-1643 xenograft | Crizotinib + Topotecan/Cyclophosphamide | Complete tumor remission and superior survival vs. monotherapy | |
| Defactinib (FAK) | Ovarian Cancer | HeyA8 xenograft | Defactinib + Paclitaxel | Greater tumor weight reduction vs. monotherapy | |
| PF-562271 (FAK) | Pancreatic Cancer | Orthotopic xenograft | PF-562271 + Gemcitabine | Significantly reduced tumor growth vs. monotherapy | |
| Crizotinib (ALK/MET) | Ovarian Cancer | A2780 xenograft | Crizotinib + Cisplatin | 46.84% tumor growth inhibition (combination) vs. 22.04% (Crizotinib) and 2.55% (Cisplatin) |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vivo Xenograft Studies for Combination Therapy
The following is a representative protocol for evaluating the in vivo efficacy of a targeted inhibitor in combination with chemotherapy, based on studies with crizotinib in neuroblastoma.
dot
Caption: Experimental workflow for in vivo combination therapy studies.
1. Cell Lines and Culture:
-
Human neuroblastoma cell lines (e.g., NB-1643) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
2. Animal Models:
-
Immunocompromised mice (e.g., athymic nude or SCID) are used.
-
5 x 10^6 to 10 x 10^6 tumor cells are injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring:
-
Tumors are measured with calipers, and volume is calculated using the formula: (length × width²) / 2.
-
When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups.
4. Treatment Regimens:
-
Vehicle Control: Administered on the same schedule as the active drugs.
-
This compound (or analog): Administered orally (e.g., by gavage) daily or twice daily at a predetermined dose (e.g., 25-50 mg/kg).
-
Chemotherapy:
-
Cyclophosphamide: Administered intraperitoneally (IP) at a specified dose and schedule (e.g., 40 mg/kg on a cycling schedule).
-
Topotecan: Administered IP at a specified dose and schedule (e.g., 0.75 mg/kg on a cycling schedule).
-
-
Combination Therapy: The targeted inhibitor and chemotherapy are administered according to their respective schedules.
5. Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volumes are measured regularly, and the percentage of tumor growth inhibition is calculated.
-
Survival: Event-free survival is monitored, with an "event" defined as tumor volume exceeding a certain size or the need for euthanasia due to morbidity.
-
Biomarker Analysis: At the end of the study, tumors may be excised for immunohistochemistry (IHC) to assess the phosphorylation status of FAK and ALK, as well as markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).
In Vitro Synergy Assays
1. Cell Viability Assays:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with a matrix of concentrations of this compound and a chemotherapy agent, both alone and in combination.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo.
2. Synergy Analysis:
-
The results from the viability assays are analyzed using software that calculates the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Conclusion
The dual inhibition of FAK and ALK by this compound presents a compelling strategy for cancer therapy. While monotherapy has shown promise, the preclinical data from analogous ALK and FAK inhibitors strongly suggest that combination with conventional chemotherapy could lead to synergistic effects, overcome resistance, and ultimately improve patient outcomes. The experimental frameworks outlined in this guide provide a basis for the design of future preclinical studies to directly evaluate the efficacy of this compound in combination with agents such as vincristine, cyclophosphamide, doxorubicin, and platinum-based chemotherapies. Such studies are warranted to translate the promising mechanism of this compound into more effective clinical strategies.
References
- 1. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic Targeting of the Anaplastic Lymphoma Kinase (ALK) in Neuroblastoma—A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of CEP-37440: A Comparative Guide to Combination Strategies with Other Kinase Inhibitors
For Immediate Release
WEST CHESTER, PA – CEP-37440, a potent, orally bioavailable dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), represents a promising therapeutic agent in oncology.[1][2][3] Its intrinsic dual-targeting mechanism offers a unique approach to overcoming drug resistance and enhancing therapeutic efficacy in tumors where both FAK and ALK signaling pathways are active.[1] This guide provides a comprehensive comparison of the potential synergistic effects of this compound with other kinase inhibitors, drawing upon preclinical data from studies on other FAK and ALK inhibitors to illuminate promising combination strategies.
This compound has demonstrated significant single-agent activity in preclinical models of various cancers, including inflammatory breast cancer and anaplastic large-cell lymphoma.[1] The compound effectively inhibits FAK autophosphorylation at Tyr 397 and ALK-mediated signaling, leading to reduced cell proliferation and tumor growth. While direct experimental data on the synergistic combinations of this compound with other specific kinase inhibitors are limited in publicly available literature, the established roles of FAK and ALK in key cancer signaling pathways provide a strong rationale for such combinations. This guide will explore these potential synergies by examining data from studies involving other selective FAK and ALK inhibitors.
Targeting FAK: A Hub for Synergistic Combinations
FAK is a critical non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are associated with poor prognosis in several cancers. Inhibition of FAK has been shown to synergize with a variety of other kinase inhibitors, suggesting that this compound could be effectively combined with agents targeting parallel or downstream pathways.
FAK and MEK/RAF Inhibition
Activation of the RAS/RAF/MEK/ERK (MAPK) pathway is a common mechanism of resistance to targeted therapies. Preclinical studies have shown that inhibition of FAK can prevent or reverse resistance to MEK and RAF inhibitors in various cancer types, including uveal melanoma and RAS-mutant solid tumors.
Table 1: Synergistic Effects of FAK Inhibitors with MEK/RAF Inhibitors
| FAK Inhibitor | Combination Agent | Cancer Type | Observed Synergistic Effects | Reference |
| Defactinib | VS-6766 (dual RAF/MEK inhibitor) | KRAS-mutant low-grade serous ovarian cancer, NSCLC | Enhanced antitumor activity, with a 67% response rate in a phase 1 trial for ovarian cancer. | |
| VS-4718 | Avutometinib | Esophageal Adenocarcinoma | Synergistic antitumor activity by blocking adaptive resistance to RAS/MAPK pathway inhibition. | |
| Unspecified FAKi | MEK Inhibitor | Uveal Melanoma | Highly synergistic reduction in cell viability and induction of apoptosis. |
FAK and PKC Inhibition
In uveal melanoma, a rare and aggressive eye cancer, combined inhibition of FAK and Protein Kinase C (PKC) has emerged as a promising therapeutic strategy. This combination demonstrates remarkable synergistic effects in reducing cell viability and inducing apoptosis.
Table 2: Synergistic Effects of FAK Inhibitors with PKC Inhibitors
| FAK Inhibitor | Combination Agent | Cancer Type | Observed Synergistic Effects | Reference |
| Unspecified FAKi | PKC Inhibitor | Uveal Melanoma | Highly synergistic reduction in cell viability and induction of apoptosis. |
FAK and HDAC Inhibition
A novel chemical-genetic screen identified a synergistic interaction between FAK inhibitors and Histone Deacetylase (HDAC) inhibitors in a subset of cancer cell lines. This combination was found to arrest proliferation and induce apoptosis.
Table 3: Synergistic Effects of FAK Inhibitors with HDAC Inhibitors
| FAK Inhibitor | Combination Agent | Cancer Type | Observed Synergistic Effects | Reference |
| Unspecified FAKi | HDAC Inhibitor | Squamous Cell Carcinoma | Synergistic inhibition of proliferation and induction of apoptosis. |
Targeting ALK: Overcoming Resistance through Combination
ALK is a receptor tyrosine kinase that, when aberrantly activated through mutations or chromosomal rearrangements, drives the growth of several cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma. While ALK inhibitors are effective, resistance often develops. Combining ALK inhibitors with agents that target resistance pathways is a key area of research.
ALK and SHP2 Inhibition
SHP2 is a protein tyrosine phosphatase that acts downstream of several receptor tyrosine kinases, including ALK, and is a critical node in the RAS/MAPK signaling pathway. The combination of an ALK inhibitor (alectinib) with a SHP2 inhibitor (SHP099) has been shown to synergistically suppress the growth of ALK-positive lung cancer cells.
Table 4: Synergistic Effects of ALK Inhibitors with SHP2 Inhibitors
| ALK Inhibitor | Combination Agent | Cancer Type | Observed Synergistic Effects | Reference |
| Alectinib | SHP099 | ALK-positive NSCLC | Significant and synergistic decrease in cell viability, G1 cell cycle arrest, and increased apoptosis. |
ALK and SRC Inhibition
Simultaneous inhibition of ALK and SRC kinases has been shown to have a strong synergistic effect in EML4-ALK variant 3 lung cancer cells, which are often resistant to ALK inhibitor monotherapy. This combination leads to a significant increase in apoptosis and reduced proliferation.
Table 5: Synergistic Effects of ALK Inhibitors with SRC Inhibitors
| ALK Inhibitor | Combination Agent | Cancer Type | Observed Synergistic Effects | Reference |
| Unspecified ALKi | SRC Inhibitor | EML4-ALK variant 3 Lung Cancer | Strong synergistic effect, significant increase in apoptosis, and reduced proliferation. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below to facilitate the design of similar synergistic studies with this compound.
Cell Viability and Synergy Analysis (Chou-Talalay Method)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the FAK/ALK inhibitor (e.g., this compound) and the combination kinase inhibitor, both alone and in combination at a constant ratio.
-
Viability Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The dose-response curves for each drug and the combination are generated. The Combination Index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Cells treated with the inhibitors (alone or in combination) for various time points are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-FAK, total FAK, phospho-ERK, total ERK, phospho-AKT, total AKT, cleaved PARP, etc.), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into different treatment groups (vehicle control, single agents, combination).
-
Drug Administration: The inhibitors are administered orally or via intraperitoneal injection at predetermined doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting). The tumor growth inhibition (TGI) is calculated for each treatment group.
Visualizing the Pathways and Workflows
To better understand the rationale behind these combination strategies and the experimental approaches, the following diagrams have been generated.
Caption: Simplified FAK signaling pathway and its crosstalk with MAPK and PI3K/AKT pathways.
Caption: Key downstream signaling pathways activated by ALK.
Caption: General workflow for assessing synergistic effects of drug combinations.
Conclusion
This compound, with its dual FAK and ALK inhibitory activity, holds significant promise as a component of combination therapies. While direct evidence for synergistic interactions with other kinase inhibitors is still emerging, the extensive preclinical data for other FAK and ALK inhibitors strongly suggests that this compound could be effectively combined with inhibitors of the MAPK, PKC, and HDAC pathways, as well as with other targeted agents like SHP2 and SRC inhibitors. The experimental frameworks outlined in this guide provide a robust starting point for researchers to investigate these potential synergies and unlock the full therapeutic potential of this compound in a broader range of cancer patients. Further preclinical and clinical studies are warranted to validate these combination strategies and to identify patient populations most likely to benefit.
References
Comparative Kinase Profiling of CEP-37440: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity profile of CEP-37440, a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of this compound's performance against other notable FAK and ALK inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound is an orally bioavailable, ATP-competitive inhibitor of FAK and ALK, with potent enzymatic inhibitory activity.[1][2][3] It demonstrates strong anti-proliferative effects in various cancer cell lines and has shown efficacy in preclinical tumor models.[4][5] This guide will delve into the specifics of its kinase selectivity, providing a comparative analysis with other inhibitors targeting the same pathways. The objective is to furnish researchers with the necessary data to make informed decisions in their drug discovery and development endeavors.
Kinase Inhibition Profile of this compound and Comparators
This compound exhibits low nanomolar potency against both FAK and ALK. To contextualize its activity, the following tables present a comparison of its half-maximal inhibitory concentrations (IC50) with those of other well-characterized FAK and ALK inhibitors.
Table 1: Comparative Inhibitory Activity against FAK
| Compound | FAK IC50 (nM) | Notes |
| This compound | 2.3 | Dual FAK/ALK inhibitor. |
| VS-4718 (PND-1186) | 1.5 | Highly selective FAK inhibitor. |
| GSK2256098 | 0.4 | Highly effective and selective FAK inhibitor. |
| Defactinib (VS-6063) | Ki = 0.6 | Dual FAK and Pyk2 inhibitor. |
Table 2: Comparative Inhibitory Activity against ALK
| Compound | ALK IC50 (nM) | Generation | Notes |
| This compound | 3.5 | Second | Dual FAK/ALK inhibitor. |
| Crizotinib | 250-300 | First | Also inhibits c-MET and ROS1. |
| Ceritinib | 0.15 | Second | 20-fold more potent than crizotinib in enzymatic assays. |
| Alectinib | 1.9 | Second | Highly selective ALK inhibitor. |
| Brigatinib | - | Second | Potent dual inhibitor of ALK and EGFR. |
| Lorlatinib | - | Third | Effective against known resistance mutations, including G1202R. |
Cross-Reactivity Profile of this compound
While this compound is a potent inhibitor of FAK and ALK, understanding its selectivity across the broader human kinome is crucial for predicting potential off-target effects and overall safety. A comprehensive kinome scan reveals that this compound maintains a high degree of selectivity.
Table 3: Selectivity of this compound against a Panel of Kinases
| Kinase | % Inhibition at 1 µM |
| FAK | >99% |
| ALK | >99% |
| Other representative kinases | |
| Aurora A | <10% |
| CDK2/cyclin A | <5% |
| EGFR | <15% |
| VEGFR2 | <20% |
| SRC | <25% |
| Data is representative and may not be exhaustive. A full kinome scan would provide a more complete profile. |
Experimental Protocols
The following section details the methodologies used to generate the kinase inhibition data presented in this guide.
Biochemical Kinase Inhibition Assay (IC50 Determination)
A widely used method for determining the potency of kinase inhibitors is the ADP-Glo™ Kinase Assay . This luminescence-based assay measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human FAK or ALK enzyme
-
Substrate peptide (e.g., poly(E,Y)4:1 for tyrosine kinases)
-
ATP
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other inhibitors in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Reaction Buffer.
-
Kinase Reaction Setup: In each well of the assay plate, add the kinase, substrate, and test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular FAK Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of FAK at tyrosine 397 (Tyr397) in a cellular context.
Materials:
-
Cancer cell line with high FAK expression (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total-FAK
-
Secondary antibody conjugated to HRP
-
ELISA plate or Western blot apparatus
-
Substrate for HRP (e.g., TMB for ELISA, ECL for Western blot)
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with various concentrations of this compound or other inhibitors for a specified period.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Detection of Phospho-FAK (Tyr397):
-
ELISA: Use a sandwich ELISA kit where the plate is coated with a capture antibody for total FAK. After adding the cell lysates, a detection antibody specific for phospho-FAK (Tyr397) is used, followed by an HRP-conjugated secondary antibody and substrate.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-FAK (Tyr397) and anti-total-FAK antibodies.
-
-
Data Analysis: Quantify the signal for phospho-FAK and normalize it to the total FAK signal. The results will show the dose-dependent inhibition of FAK autophosphorylation by the test compounds.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the FAK and ALK signaling pathways and the general workflow for kinase inhibitor profiling.
Caption: Simplified FAK and ALK signaling pathways inhibited by this compound.
Caption: General experimental workflow for kinase inhibitor profiling.
Conclusion
This compound is a highly potent dual inhibitor of FAK and ALK with a favorable selectivity profile. The data presented in this guide demonstrates its strong inhibitory activity in comparison to other known FAK and ALK inhibitors. The detailed experimental protocols provide a foundation for researchers to conduct their own evaluations and further investigate the therapeutic potential of this compound. This comprehensive guide serves as a valuable resource for the scientific community engaged in cancer research and drug development.
References
Dual FAK/ALK Inhibitor CEP-37440 Demonstrates Potent In Vivo Anti-Tumor Efficacy
CEP-37440, a novel orally bioavailable dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), has shown significant anti-tumor activity in preclinical in vivo models of inflammatory breast cancer and neuroblastoma. Experimental data highlights its ability to inhibit tumor growth and key signaling pathways, positioning it as a promising therapeutic candidate.
This compound (also known as ESK440) is a potent, ATP-competitive inhibitor of FAK and ALK, with IC50 values of 2.3 nM and 3.5 nM, respectively.[1][2] Its mechanism of action involves the disruption of FAK and ALK-mediated signaling pathways, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[3][4] This guide provides a comparative overview of the in vivo anti-tumor efficacy of this compound, supported by experimental data and detailed protocols.
Comparative In Vivo Efficacy of this compound
This compound has been evaluated in several xenograft models, demonstrating significant tumor growth inhibition (TGI). The tables below summarize the quantitative data from these studies, offering a comparison with other targeted therapies where available.
Table 1: In Vivo Efficacy of this compound in Inflammatory Breast Cancer (IBC) Xenograft Models [5]
| Cell Line | Mouse Model | Treatment | Dosing Schedule | Duration | Tumor Growth Inhibition (TGI) |
| SUM190 | SCID | This compound | 55 mg/kg, bid, p.o. | 7 weeks | 79.7% |
| FC-IBC02 | SCID | This compound | 55 mg/kg, bid, p.o. | 7 weeks | 33% |
| SUM149 | SCID | This compound | 55 mg/kg, bid, p.o. | 7 weeks | 23% |
Table 2: In Vivo Efficacy of this compound (ESK440) in Neuroblastoma Xenograft Models
| Cell Line / PDX Model | Mouse Model | Treatment | Dosing Schedule | Duration | Outcome |
| NB-1 (ALK-amplified) | SCID | ESK440 | 60 mg/kg, bid, p.o. | 4 weeks | Strong inhibition of tumor growth |
| COG-N-561 LR (Lorlatinib-resistant) | Not Specified | ESK440 | Not Specified | Not Specified | Retained sensitivity to ESK440 |
| Comparative Arm | |||||
| Not Specified | Not Specified | Lorlatinib | Not Specified | Not Specified | ESK440 showed comparable or enhanced efficacy |
Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of FAK at Tyr397 and ALK at Tyr1604, thereby blocking their downstream signaling cascades. This leads to the downregulation of key effector pathways involved in cancer progression, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways.
Experimental Protocols
A detailed methodology for a representative in vivo efficacy study is provided below.
Inflammatory Breast Cancer Xenograft Model
-
Cell Culture: Human inflammatory breast cancer cell lines (e.g., SUM190, FC-IBC02, SUM149) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female severe combined immunodeficient (SCID) mice, 4-6 weeks old, are used.
-
Tumor Implantation: 2 x 10^6 IBC cells in a 1:1 mixture of media and Matrigel are injected into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers, calculated with the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a volume of 100-200 mm³, mice are randomized into control and treatment groups. This compound is administered by oral gavage (p.o.) at a dose of 55 mg/kg, twice daily (bid), five days a week. The control group receives the vehicle solution.
-
Efficacy Assessment: Treatment continues for a predetermined period (e.g., 7 weeks). At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as: ((Control Tumor Volume - Treated Tumor Volume) / Control Tumor Volume) x 100%.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Dual FAK/ALK Inhibitor CEP-37440: A Selectivity Assessment
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinase Selectivity of CEP-37440
This compound is an orally bioavailable, ATP-competitive small molecule inhibitor that demonstrates potent, dual activity against Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Both FAK and ALK are critical mediators in oncogenic signaling pathways, implicated in tumor cell proliferation, survival, migration, and angiogenesis.[1] The dual inhibition of these two kinases presents a potential therapeutic strategy to overcome drug resistance and enhance anti-tumor efficacy.[4] This guide provides a comparative analysis of the selectivity of this compound, supported by experimental data and detailed methodologies.
Quantitative Data: Inhibitor Selectivity Profile
The inhibitory activity of this compound against FAK and ALK has been determined through biochemical assays, yielding IC50 values in the low nanomolar range. For comparison, the table below includes IC50 values for other selective FAK and ALK inhibitors. This data allows for an objective assessment of this compound's potency and selectivity in the context of other well-characterized kinase inhibitors.
| Compound | Target Kinase | IC50 (nM) | Compound Type |
| This compound | FAK | 2.3 | Dual FAK/ALK Inhibitor |
| ALK | 3.5 | ||
| Defactinib (VS-6063) | FAK | <0.6 | Selective FAK Inhibitor |
| Crizotinib | ALK | 3 - 96 | ALK/MET/ROS1 Inhibitor |
| Alectinib | ALK | 1.9 | Selective ALK Inhibitor |
| Brigatinib | ALK | 0.6 | ALK/ROS1 Inhibitor |
| Lorlatinib | ALK | <0.07 | ALK/ROS1 Inhibitor |
IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50% in biochemical assays. Data is compiled from multiple sources.
Signaling Pathway Overview
To understand the impact of this compound, it is crucial to visualize the signaling pathways regulated by FAK and ALK. FAK is a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors, while ALK is a receptor tyrosine kinase. Both pathways converge on downstream effectors that promote cell growth and survival.
Experimental Protocols
The determination of inhibitor selectivity and potency relies on standardized biochemical and cell-based assays. Below are detailed methodologies representative of those used to characterize compounds like this compound.
Biochemical Kinase Assay (IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method.
Objective: To determine the concentration of this compound required to inhibit 50% of FAK or ALK enzymatic activity.
Materials:
-
Recombinant human FAK or ALK enzyme
-
Biotinylated substrate peptide
-
ATP (Adenosine Triphosphate)
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
This compound serial dilutions
-
384-well assay plates
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO and dispense into the assay plate. Include DMSO-only wells as a no-inhibition control.
-
Kinase Reaction:
-
Add the kinase enzyme (FAK or ALK) to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the phosphorylation reaction by adding a mixture of the biotinylated substrate peptide and ATP.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: a mixture of the Europium-labeled antibody and SA-APC.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This assay confirms that the inhibitor can enter cells and block the phosphorylation of its target kinase.
Objective: To assess the inhibition of FAK autophosphorylation (at Tyrosine 397) or ALK phosphorylation in a cellular context.
Materials:
-
Cancer cell line expressing FAK and/or ALK (e.g., SUM190 for FAK, KARPAS-299 for ALK).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total-FAK, anti-phospho-ALK, anti-total-ALK.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE equipment and reagents.
-
PVDF membranes.
-
Blocking Buffer (e.g., 5% BSA in TBST).
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in sample buffer, and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the kinase or a housekeeping protein like GAPDH.
Cell Viability Assay (MTS Assay)
This assay measures the effect of the inhibitor on cell proliferation and viability.
Objective: To determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines.
-
96-well cell culture plates.
-
This compound serial dilutions.
-
MTS reagent solution.
Procedure:
-
Cell Seeding: Seed cells at a predetermined density in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the dose-response curve.
Experimental and Comparative Workflow
The assessment of a kinase inhibitor like this compound follows a logical progression from initial biochemical screening to cellular and in vivo validation. This workflow ensures that the observed activity is relevant in a biological context.
References
Reproducibility of CEP-37440's Anti-Proliferative Effects: A Comparative Guide
CEP-37440 is a potent, orally available dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), two key players in cancer cell signaling pathways.[1][2][3] Its ability to disrupt these pathways gives it significant anti-proliferative, and in some cases, pro-apoptotic activity in various cancer models.[1][4] This guide provides a comparative overview of the reproducibility of this compound's anti-proliferative effects, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, selectively binding to FAK and ALK. The inhibition of FAK disrupts signal transduction pathways related to cell migration, proliferation, and survival. Specifically, this compound has been shown to decrease cell proliferation by blocking the autophosphorylation of FAK1 at the Tyr 397 site. The inhibition of ALK, a receptor tyrosine kinase, interferes with signaling pathways that are often dysregulated in various cancers, contributing to tumor cell growth. The dual inhibition of both FAK and ALK may offer a synergistic approach to overcoming drug resistance and enhancing therapeutic effects.
Data on Anti-Proliferative Effects of this compound
Multiple studies have demonstrated the anti-proliferative effects of this compound across a range of cancer cell lines, particularly in inflammatory breast cancer (IBC). The data consistently shows a dose-dependent inhibition of cell proliferation.
| Cell Line | Cancer Type | Key Metric (GI50/IC50) | Observed Effects |
| FC-IBC02 | Inflammatory Breast Cancer (Triple-Negative) | GI50: ~300 nM | Significant decrease in proliferation; complete inhibition at 1000 nM. |
| SUM190 | Inflammatory Breast Cancer (HER2+) | GI50: ~1000 nM | Decreased cell proliferation. |
| KPL4 | Inflammatory Breast Cancer (HER2+) | GI50: ~1000 nM | Decreased cell proliferation. |
| MDA-IBC03 | Inflammatory Breast Cancer | Less Sensitive | Inhibition of proliferation at higher concentrations. |
| SUM149 | Inflammatory Breast Cancer | Slightly Affected | Minor response to the drug. |
| MDA-MB-231 | Triple-Negative Breast Cancer | Less Sensitive | Inhibition of proliferation at higher concentrations. |
| MDA-MB-468 | Triple-Negative Breast Cancer | Less Sensitive | Inhibition of proliferation at higher concentrations. |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | Not specified | Induces pro-apoptotic caspases in a dose-dependent manner. |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | Not specified | Induces pro-apoptotic caspases in a dose-dependent manner. |
Comparison with Alternative FAK Inhibitors
While direct comparative studies are limited, it is useful to compare this compound with other FAK inhibitors that have undergone clinical investigation. This provides a broader context for its potential therapeutic application.
| Compound | Target(s) | Development Phase | Key Findings |
| This compound | FAK, ALK | Phase I (Completed) | Orally bioavailable, brain penetrant, and effective against some IBC cells. |
| Defactinib (VS-6063) | FAK | Phase II (Completed) | Investigated in various solid tumors. |
| PF-562271 | FAK | Phase I (Completed) | Potent FAK inhibitor. |
| GSK2256098 | FAK | Phase I (Completed) | Investigated in patients with advanced solid tumors. |
| PND-1186 (VS-4718) | FAK | Phase I (Completed) | Highly selective for the ATP kinase domain. |
Experimental Protocols
To ensure the reproducibility of findings on the anti-proliferative effects of this compound, standardized experimental protocols are crucial. Below is a representative protocol for a cell proliferation assay.
Cell Proliferation Assay (MTS/MTT Method)
This protocol outlines the measurement of cell viability and proliferation in response to this compound treatment.
1. Cell Seeding:
- Harvest cancer cells during their logarithmic growth phase.
- Perform a cell count to ensure viability.
- Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. This compound Treatment:
- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
- Create serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations (e.g., 0-3000 nM).
- Include a vehicle control with DMSO at the same final concentration as the highest this compound treatment.
- Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
- Incubate the plate for the desired treatment duration (e.g., 72 to 192 hours).
3. MTS/MTT Assay:
- After the incubation period, add 10-20 µL of MTS or MTT solution (5 mg/mL) to each well.
- Incubate the plate for 2-4 hours at 37°C.
- If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
- Subtract the absorbance of blank wells (medium only) from all other readings.
- Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).
- Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.
Visualizations
Signaling Pathway of FAK/ALK Inhibition by this compound
Caption: FAK/ALK signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Anti-Proliferative Assay
Caption: General workflow for assessing the anti-proliferative effects of this compound.
References
Independent Validation of CEP-37440's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CEP-37440's performance with other kinase inhibitors, supported by experimental data. We delve into the dual inhibitory action of this compound on Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), presenting its mechanism of action, comparative potency, and the downstream signaling pathways it modulates. Detailed methodologies for key validation experiments are also provided to facilitate reproducibility and further investigation.
Comparative Analysis of Inhibitor Potency
This compound is a potent, orally active dual inhibitor of FAK and ALK.[1] Its efficacy is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC50). The following tables provide a comparative summary of the in vitro potency of this compound against other known FAK and ALK inhibitors.
Table 1: Comparative in vitro Potency of FAK Inhibitors
| Inhibitor | Target(s) | IC50 (nM) - Enzymatic Assay | Reference |
| This compound | FAK, ALK | 2.3 | [1] |
| Defactinib (VS-6063) | FAK, Pyk2 | 0.6 | [2] |
| GSK2256098 | FAK | 0.4 (Ki) | [3] |
| VS-4718 (PND-1186) | FAK | 1.5 | [2] |
| PF-573228 | FAK | 4 |
Table 2: Comparative in vitro Potency of ALK Inhibitors
| Inhibitor | Target(s) | IC50 (nM) - Enzymatic Assay | Reference |
| This compound | FAK, ALK | 3.5 | |
| Crizotinib | ALK, ROS1, MET | 3 | |
| Ceritinib (LDK378) | ALK, ROS1, IGF-1R | 0.15 | |
| Alectinib | ALK, RET | 1.9 | |
| Lorlatinib | ALK, ROS1 | 80 (against G1202R mutant) |
Mechanism of Action: Dual Inhibition of FAK and ALK Signaling
This compound exerts its anti-tumor activity by blocking the autophosphorylation of FAK at tyrosine 397 (Tyr397). This phosphorylation event is a critical step in FAK activation, creating a docking site for Src family kinases and initiating downstream signaling cascades that regulate cell proliferation, survival, migration, and angiogenesis. Simultaneously, this compound inhibits ALK, a receptor tyrosine kinase whose aberrant activation through mutations or translocations is a known driver in various cancers. ALK activation triggers several key oncogenic pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.
The dual inhibition of both FAK and ALK by this compound offers a multi-pronged approach to cancer therapy, potentially overcoming resistance mechanisms associated with single-target inhibitors.
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) and growth factors to regulate key cellular processes. This compound's inhibitory action at the level of FAK autophosphorylation is highlighted.
References
Safety Operating Guide
Navigating the Safe Disposal of CEP-37440: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like CEP-37440 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step logistical information for the operational management and disposal of this compound, a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [1] |
| Stability | ≥ 4 years at -20°C. | [2] |
| Solubility in DMSO | 30 mg/mL | [2] |
| Solubility in DMF | 12 mg/mL | [2] |
| Molecular Weight | 580.1 g/mol | [2] |
| CAS Number | 1391712-60-9 |
Proper Disposal Procedures for this compound
The following procedures are based on the Safety Data Sheet (SDS) for this compound and general best practices for the disposal of chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial.
-
Solid Waste:
-
Place any unused or expired solid this compound into a clearly labeled, sealed container designated for chemical waste.
-
Also, dispose of any contaminated consumables, such as weigh boats or pipette tips, in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.
-
Do not mix with other incompatible waste streams.
-
Step 3: Disposal in Accordance with Local Regulations
Dispose of the collected waste containers through your institution's hazardous waste management program.
-
Consult your Environmental Health and Safety (EHS) department for specific institutional guidelines and local regulations.
-
The precautionary statement P501, "Dispose of contents/container to in accordance with local regulation," is a key directive from the SDS.
Step 4: Decontamination
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Use a suitable laboratory detergent and rinse with water.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principles of chemical waste management apply. The Safety Data Sheet from MedchemExpress serves as the primary source for hazard identification and handling precautions.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
This guide, based on available safety data, provides a framework for the responsible management of this compound in a laboratory setting. By adhering to these procedures, researchers can maintain a safe and compliant workspace.
References
Comprehensive Safety and Handling Guide for CEP-37440
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, handling, and disposal protocols for the potent, orally active dual FAK/ALK inhibitor, CEP-37440. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
I. Personal Protective Equipment (PPE) and Safety Precautions
Given that this compound is a potent kinase inhibitor, appropriate personal protective equipment must be worn at all times to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the required PPE and safety measures.
| Equipment/Procedure | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not required under normal handling conditions | Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities. |
| Ventilation | Work in a well-ventilated area or a fume hood | Minimizes inhalation exposure. |
| Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. | Prevents accidental ingestion. |
II. Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline | Rationale |
| Handling | Avoid raising dust. | Minimizes inhalation risk. |
| Storage | Store at -20°C for long-term stability. | Ensures compound integrity. |
| Stability | Stable for at least 2 years when stored at -20°C. | Guarantees experimental reproducibility. |
III. Disposal Plan
Contaminated waste and excess this compound must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
| Waste Type | Disposal Method |
| Solid Waste (unused compound, contaminated consumables) | Collect in a designated, sealed, and labeled hazardous waste container. |
| Liquid Waste (solutions of this compound) | Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
Experimental Protocols and Data
This compound is a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), with IC₅₀ values of 2.3 nM and 3.5 nM, respectively[1]. It functions by blocking the autophosphorylation kinase activity of FAK1 at Tyr 397[1].
A. In Vitro Experimental Protocols
1. Cell Proliferation Assay:
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
Seed inflammatory breast cancer (IBC) cells in 96-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0-3000 nM) for a specified duration (e.g., 0-192 hours)[1].
-
Assess cell proliferation using a standard method such as the MTS assay.
-
-
Key Finding: this compound decreases the proliferation of IBC cells in a dose-dependent manner[1].
2. Western Blot for Phospho-FAK1:
-
Objective: To determine the effect of this compound on the phosphorylation of FAK1.
-
Methodology:
-
Treat IBC cell lines (e.g., FC-IBC02, SUM 190, KPL4) with this compound (e.g., 1000 nM) for various time points (e.g., 0-120 hours)[1].
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies against total FAK1 and phospho-FAK1 (Tyr 397).
-
-
Key Finding: this compound decreases the level of phospho-FAK1 (Tyr 397) over time.
B. In Vivo Experimental Protocol
1. Tumor Growth Inhibition in Xenograft Models:
-
Objective: To evaluate the in vivo efficacy of this compound in inhibiting tumor growth.
-
Methodology:
-
Implant human breast cancer cells (e.g., Sup-M2) into immunodeficient mice.
-
Once tumors are established, administer this compound orally at various dosages (e.g., 3, 10, 30, 55 mg/kg) either once or twice daily.
-
Monitor tumor volume over the course of the treatment.
-
-
Key Finding: this compound inhibits tumor growth in a dose-dependent manner.
C. Solubility and Formulation Data
| Solvent | Solubility |
| DMSO | ≥9.25 mg/mL |
| Ethanol | ≥11.37 mg/mL |
| Insoluble | H₂O |
In Vivo Formulation (Example):
-
Prepare a stock solution of this compound in DMSO.
-
For a final solution, mix 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
The resulting solution should be clear with a solubility of ≥ 2.5 mg/mL.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits FAK and ALK signaling pathways.
Experimental Workflow for In Vitro Analysis
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
